tert-Butyl (3-(methylamino)phenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSQKBDOJILSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721003 | |
| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134328-09-8 | |
| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: tert-Butyl (3-(methylamino)phenyl)carbamate
CAS Number: 1134328-09-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (3-(methylamino)phenyl)carbamate, a versatile chemical intermediate with applications in pharmaceutical research and development. The document details its chemical and physical properties, provides a potential synthetic protocol, and explores its relevance in medicinal chemistry.
Chemical and Physical Properties
A summary of the key physical and chemical properties of tert-butyl (3-(methylamino)phenyl)carbamate is presented in the table below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Source |
| CAS Number | 1134328-09-8 | [1][2] |
| Molecular Formula | C12H18N2O2 | [1] |
| Molecular Weight | 222.283 g/mol | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 302.3 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 136.6 ± 23.2 °C | [2] |
| PSA (Polar Surface Area) | 53.85 Ų | [2] |
| LogP | 2.92 | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Index of Refraction | 1.579 | [2] |
Synthesis and Experimental Protocols
Reaction Scheme:
A potential synthesis could involve the protection of one of the amino groups of 3-methylaminoaniline with a tert-butoxycarbonyl (Boc) group.
Diagram of a Potential Synthetic Workflow:
Caption: A potential workflow for the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaminoaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The molar ratio of the amine to (Boc)₂O should be optimized to favor mono-protection.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tert-butyl (3-(methylamino)phenyl)carbamate.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the presence of both the phenyl, methylamino, and tert-butyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching of the carbamate group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
Carbamates, in general, are a significant class of compounds in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under acidic conditions.
While specific biological activities or signaling pathway involvement for tert-butyl (3-(methylamino)phenyl)carbamate are not extensively documented, its structural motif suggests its potential as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, a study on a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives reported promising anti-inflammatory activity.[3] This suggests that the phenylcarbamate scaffold could be a valuable starting point for the development of new anti-inflammatory agents.
Potential Logical Relationship in Drug Discovery:
References
Technical Guide: Physical Properties and Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Dated: December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis via Boc protection, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC). The information is intended to support research and development activities by providing a foundational understanding of this compound's behavior and handling.
Core Physical Properties
The physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are essential for its handling, storage, and use in synthetic applications. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| CAS Number | 1134328-09-8 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Boiling Point (Predicted) | 302.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 136.6 ± 23.2 °C | [2] |
| Appearance | Colorless liquid (Predicted) | |
| Solubility | Soluble in organic solvents. | [3] |
Synthesis Protocol: N-Boc Protection of 3-(methylamino)aniline
The synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate is typically achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.
Materials and Reagents
-
3-(methylamino)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 3-(methylamino)aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Analytical Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of tert-Butyl (3-(methylamino)phenyl)carbamate.
Instrumentation and Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A starting point could be a linear gradient from 10% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.
Analytical Workflow
References
An In-depth Technical Guide on the Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-(methylamino)phenyl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. Understanding the solubility of this compound is essential for its application in drug discovery, chemical synthesis, and formulation development.
Quantitative Solubility Data
Table 1: Quantitative Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (M) | Method of Determination | Notes |
| Water | 18.02 | Data not available | Data not available | Shake-Flask Method | |
| Ethanol | 46.07 | Data not available | Data not available | Shake-Flask Method | |
| Methanol | 32.04 | Data not available | Data not available | Shake-Flask Method | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Data not available | Data not available | Shake-Flask Method | |
| Dichloromethane (DCM) | 84.93 | Data not available | Data not available | Shake-Flask Method | |
| Acetone | 58.08 | Data not available | Data not available | Shake-Flask Method | |
| Acetonitrile | 41.05 | Data not available | Data not available | Shake-Flask Method | |
| Ethyl Acetate | 88.11 | Data not available | Data not available | Shake-Flask Method | |
| Hexane | 86.18 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocols for Solubility Determination
To empower researchers to generate their own solubility data, this section provides detailed methodologies for both qualitative and quantitative solubility assessment.
This method provides a rapid assessment of the compound's solubility in various solvents and can help in classifying it based on its polarity and functional groups.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Small test tubes or vials (1.5 mL)
-
Vortex mixer
-
Pipettes
-
A selection of solvents: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents from Table 1.
Procedure:
-
Add approximately 1-2 mg of tert-Butyl (3-(methylamino)phenyl)carbamate to a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations. For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.[1]
The following diagram illustrates the logical workflow for qualitative solubility testing.
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4][5][6]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
A selection of solvents from Table 1.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of tert-Butyl (3-(methylamino)phenyl)carbamate to a vial. Ensure there is enough solid to maintain saturation and that undissolved solid is visible.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and attach a syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of tert-Butyl (3-(methylamino)phenyl)carbamate of known concentrations.
-
Generate a calibration curve using the standard solutions with an appropriate analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility in mg/mL or Molarity (M) using the measured concentration and the dilution factor.
-
The following diagram illustrates the workflow for the shake-flask method.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for tert-Butyl (3-(methylamino)phenyl)carbamate are not detailed in the available literature, related compounds containing the tert-butyl carbamate moiety are of interest in drug discovery. For instance, some carbamate derivatives are used as PROTAC (Proteolysis Targeting Chimera) linkers.[7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The logical relationship in a PROTAC-mediated protein degradation pathway is illustrated below.
Further research is required to determine if tert-Butyl (3-(methylamino)phenyl)carbamate has any specific biological targets or can function as a component in such a system. Its solubility will be a critical factor in its potential utility in biological assays and as a therapeutic agent.
References
- 1. scribd.com [scribd.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Spectroscopic Characterization of tert-Butyl (3-(methylamino)phenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data expected for tert-butyl (3-(methylamino)phenyl)carbamate), alongside detailed experimental protocols for acquiring such data. Due to the limited availability of public experimental data for this specific compound, this document focuses on the methodologies and expected spectral characteristics based on its chemical structure.
Spectral Data Summary
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard operating procedures for obtaining high-quality spectral data for a solid organic compound such as tert-butyl (3-(methylamino)phenyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Securely cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
2.1.2. ¹H NMR Spectroscopy Acquisition
-
Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Phase the spectrum and correct the baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
2.1.3. ¹³C NMR Spectroscopy Acquisition
-
Following ¹H NMR acquisition, switch the probe to the ¹³C channel.
-
Tune and match the probe for the ¹³C frequency.
-
Set the acquisition parameters for a proton-decoupled ¹³C experiment. A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the FID and process the data as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
2.2.2. IR Spectrum Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal.
-
With the sample in place, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding frequencies.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
The choice of solvent will depend on the ionization technique to be used (e.g., ESI, APCI).
2.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI)
-
Set the mass spectrometer to the desired ionization mode (positive or negative). For tert-butyl (3-(methylamino)phenyl)carbamate, positive ion mode is likely to be more informative.
-
Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
-
Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
An In-depth Technical Guide to the Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the selective mono-Boc protection of m-phenylenediamine, followed by reductive amination to introduce the methyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule incorporating a Boc-protected aniline and a secondary methylamine. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the protected and reactive amino groups allows for sequential chemical modifications, a key advantage in multi-step synthetic campaigns.
Overall Synthetic Scheme
The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is achieved through a two-step reaction sequence as illustrated below. The initial step focuses on the selective protection of one of the two amino groups of m-phenylenediamine using di-tert-butyl dicarbonate. The subsequent step involves the methylation of the remaining free amino group via reductive amination with formaldehyde.
tert-Butyl (3-(methylamino)phenyl)carbamate safety and handling
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting. The information herein is compiled from available safety data sheets and general best practices for handling carbamate compounds.
Chemical Identification
| Identifier | Value |
| Chemical Name | tert-Butyl (3-(methylamino)phenyl)carbamate |
| CAS Number | 1134328-09-8[1][2] |
| Molecular Formula | C13H20N2O2[3] |
| Molecular Weight | 236.31 g/mol [3] |
| Synonyms | N/A |
Hazard Identification and Classification
This chemical is considered hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS). Hazard statements can vary between suppliers.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4][5] |
Signal Word: Warning [4]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]
Physical and Chemical Properties
Limited public data is available for the physical properties of this specific compound. Properties are often extrapolated from similar carbamate compounds.
| Property | Value |
| Appearance | Off-white solid (Typical for related compounds)[6] |
| Odor | No information available[6] |
| Melting Point | 105 - 109 °C (for tert-Butyl carbamate)[6][7] |
| Boiling Point | No information available[6][7] |
| Solubility | No specific data available. |
| Stability | Stable under recommended storage conditions.[7] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Minimize dust generation and accumulation.[9]
-
Use appropriate personal protective equipment (See Section 5.0).
-
Wash hands thoroughly after handling and before leaving the laboratory.[10]
-
Keep containers tightly closed when not in use.[10]
Storage:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[10][11] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene rubber.[11] Consult manufacturer data for breakthrough times. | Prevents skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be needed for larger quantities.[8][10] | Minimizes potential skin exposure. |
| Respiratory Protection | All work should be conducted in a chemical fume hood. If a hood is not available or engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for dusts).[8][10] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[4] |
First Aid Measures
In the event of exposure, follow these procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][10] If skin irritation occurs, seek medical advice.[9] |
| Inhalation | Move person to fresh air and keep comfortable for breathing.[4] If breathing is difficult, give oxygen.[12] If not breathing, give artificial respiration.[4] Seek medical attention.[10] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person.[12] Call a POISON CENTER or doctor immediately.[4] |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE as described in Section 5.0.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[10]
-
Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Waste Disposal:
-
All waste containing tert-Butyl (3-(methylamino)phenyl)carbamate must be treated as hazardous waste.[8]
-
Collect chemical waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible container.[8]
-
Dispose of all waste in accordance with local, state, and federal regulations.[8]
Experimental Protocols
Standard Protocol for Handling tert-Butyl (3-(methylamino)phenyl)carbamate:
-
Preparation and Pre-Handling:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Inspect the chemical container for any damage or leaks.
-
Don all required PPE as specified in Section 5.0. Inspect gloves for any signs of degradation before use.[8]
-
-
Handling and Use (inside a chemical fume hood):
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust or vapors.[8]
-
Use a spatula to carefully transfer the solid material, avoiding the creation of dust clouds.[10]
-
If dissolving the solid, add it slowly to the solvent while stirring.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[10]
-
-
Post-Handling and Cleanup:
-
Thoroughly clean the work area, wiping down all surfaces with a suitable solvent to decontaminate them.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination. Dispose of single-use PPE (like gloves) in the designated hazardous waste container.[8]
-
Wash hands and any exposed skin thoroughly with soap and water before leaving the work area.[10]
-
Visualizations
Caption: General workflow for safely handling tert-Butyl (3-(methylamino)phenyl)carbamate.
Caption: Logical workflow for responding to an accidental exposure event.
References
- 1. parchem.com [parchem.com]
- 2. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
An In-depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate
IUPAC Name: tert-Butyl N-[3-(methylamino)phenyl]carbamate
This technical guide provides a comprehensive overview of tert-butyl N-[3-(methylamino)phenyl]carbamate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the well-established roles of carbamates in pharmaceuticals.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl N-[3-(methylamino)phenyl]carbamate are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 1134328-09-8 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Boiling Point | 302.3 °C at 760 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Flash Point | 136.6 °C | [1] |
| LogP | 2.92 | [1] |
Synthesis of tert-Butyl N-[3-(methylamino)phenyl]carbamate
The synthesis of tert-butyl N-[3-(methylamino)phenyl]carbamate can be achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.[3][4]
Materials:
-
3-(methylamino)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)[4]
-
A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))[3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-(methylamino)aniline in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of the base to the solution and stir.
-
Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-butyl N-[3-(methylamino)phenyl]carbamate.
References
- 1. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]
- 2. parchem.com [parchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8) is a valuable chemical intermediate frequently employed in the fields of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and a secondary methylamine on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly those developed as therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications at the primary amine position. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role in synthetic organic chemistry.
Commercial Availability
tert-Butyl (3-(methylamino)phenyl)carbamate is commercially available from a range of chemical suppliers. It is typically offered in various quantities, from milligrams to kilograms, to cater to both research and development and larger-scale manufacturing needs.
Table 1: Commercial Suppliers of tert-Butyl (3-(methylamino)phenyl)carbamate
| Supplier | Available Quantities | Purity |
| Parchem | Inquire for details | Inquire for details |
| VT Chemical | 1g, 5g, 10g, 25g, 100g, 500g, 1kg, 5kg | ≥95%[1] |
| Appchem | Inquire for details | Inquire for details |
| Ambeed | Inquire for details | Inquire for details |
| Chemsrc | 50mg, 250mg, 1g, 10g, 100mg | ≥98% |
| Angene Chemical | 25g | Inquire for details[2] |
| AccelaChem | Inquire for details | ≥95%[3] |
Physicochemical Properties
A summary of the key physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of tert-Butyl (3-(methylamino)phenyl)carbamate
| Property | Value | Reference |
| CAS Number | 1134328-09-8 | [1][4][5][6] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][4][5][6] |
| Molecular Weight | 222.28 g/mol | [1][5][6] |
| Appearance | Inquire with supplier | |
| Purity | ≥95% to ≥98% | [1] |
| Synonyms | tert-butyl 3-(methylamino)phenylcarbamate, (3-Methylamino-phenyl)-carbamic acid tert-butyl ester | [1][5] |
Synthesis and Experimental Protocols
A representative, though general, experimental protocol for the Boc-protection of an aniline derivative is as follows. Note: This is a general procedure and may require optimization for the specific synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.
General Experimental Protocol: Boc Protection of an Aminophenyl Derivative
-
Dissolution: Dissolve the starting aminophenyl compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents).
-
Base (Optional): A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to scavenge the acid byproduct.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired tert-butyl carbamate.
Role in Drug Discovery and Development
Carbamates, in general, are a significant structural motif in a wide array of approved therapeutic agents.[7] The carbamate group is often utilized as a stable and isosteric replacement for an amide bond in peptidomimetics, enhancing metabolic stability and cell permeability.[7] The tert-butyl carbamate moiety, in particular, serves as a crucial protecting group for amines in multi-step syntheses of complex drug molecules.
While specific signaling pathways directly modulated by tert-Butyl (3-(methylamino)phenyl)carbamate are not documented, its importance lies in its role as a key building block for compounds that do target specific biological pathways. For instance, derivatives of phenyl carbamates have been investigated for their anti-inflammatory properties.
Below is a logical workflow illustrating the general utility of a protected diamine building block like tert-Butyl (3-(methylamino)phenyl)carbamate in a drug discovery context.
Caption: A logical workflow from the synthesis of the title compound to its application in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-Butyl (3-(methylamino)phenyl)carbamate is not widely available, general safety precautions for handling fine chemicals should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to request an SDS from the supplier.
This technical guide provides a foundational understanding of tert-Butyl (3-(methylamino)phenyl)carbamate for its application in research and development. For specific experimental procedures and safety handling, always refer to supplier documentation and relevant scientific literature.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. tert-butyl N-[4-(methylamino)phenyl]carbamate | C12H18N2O2 | CID 13855175 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of tert-Butyl (3-(methylamino)phenyl)carbamate
This technical guide provides a detailed overview of tert-Butyl (3-(methylamino)phenyl)carbamate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The guide outlines the compound's alternative names and key identifiers, summarizes its chemical properties, and discusses the current understanding of its biological significance, supported by available data.
Nomenclature and Identification
tert-Butyl (3-(methylamino)phenyl)carbamate is identified by several alternative names and registry numbers, crucial for accurate tracking and referencing in scientific literature and databases.
Alternative Names:
-
(3-Methylamino-phenyl)-carbamic acid tert-butyl ester[1]
-
tert-butyl N-[3-(methylamino)phenyl]carbamate
-
Carbamic acid, N-[3-(methylamino)phenyl]-, 1,1-dimethylethyl ester
Primary Identifier:
A comprehensive list of identifiers is provided in the table below.
| Identifier Type | Identifier |
| CAS Number | 1134328-09-8[1][2] |
| Molecular Formula | C12H18N2O2[1][2] |
| Molecular Weight | 222.28 g/mol [1] |
| MDL Number | MFCD11858352[2] |
| SMILES | O=C(OC(C)(C)C)NC1=CC=CC(NC)=C1[2] |
Physicochemical Properties
The fundamental physicochemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are summarized below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C12H18N2O2[1][2] |
| Molecular Weight | 222.28 g/mol [1] |
Further experimental data on properties such as melting point, boiling point, and solubility are not consistently available in public databases and would require experimental determination.
Experimental Protocols
Detailed, standardized experimental protocols for the synthesis, purification, and analysis of tert-Butyl (3-(methylamino)phenyl)carbamate are not widely published. Researchers typically adapt general organic synthesis and purification techniques, such as those described in standard laboratory manuals, and tailor them to the specific requirements of this compound. Key steps would generally include:
-
Synthesis: The synthesis would likely involve the reaction of a suitable precursor, such as 3-(methylamino)aniline, with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC).
-
Purification: Following the reaction, the crude product would be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification methods include column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Characterization: The identity and purity of the final compound would be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
As of the current available information, there are no specific signaling pathways or detailed biological activities that have been definitively associated with tert-Butyl (3-(methylamino)phenyl)carbamate in publicly accessible scientific literature. This compound is primarily available as a building block or intermediate for chemical synthesis.
Due to the absence of defined signaling pathways involving this compound, the requested visualization using Graphviz is not applicable at this time. Further research would be required to elucidate its potential biological roles and mechanisms of action.
Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and conduct their own validation experiments.
References
Navigating the Stability of tert-Butyl (3-(methylamino)phenyl)carbamate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the optimal storage conditions and stability profile of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering critical information for maintaining the integrity and purity of this compound.
Core Storage Recommendations
The longevity and stability of tert-Butyl (3-(methylamino)phenyl)carbamate are contingent upon adherence to precise storage protocols. The following table summarizes the recommended conditions based on available safety data sheets and general chemical principles for carbamate compounds.
| Parameter | Recommended Condition |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Store in a dry, well-ventilated area. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. |
| Container | Keep in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
Physicochemical Properties
Understanding the fundamental physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8°C |
Stability Profile and Potential Degradation Pathways
tert-Butyl (3-(methylamino)phenyl)carbamate possesses two primary functionalities susceptible to degradation: the tert-butoxycarbonyl (Boc) protecting group and the carbamate ester linkage. Understanding these liabilities is crucial for anticipating and mitigating potential purity issues.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile in acidic conditions. Exposure to even mild acids can lead to the cleavage of the Boc group, yielding 3-(methylamino)aniline, carbon dioxide, and isobutylene.
Alkaline-Catalyzed Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under basic conditions. This process typically follows a BAC2 mechanism, involving nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of 3-(methylamino)aniline, tert-butanol, and carbonate. The rate of hydrolysis can vary significantly depending on the pH and temperature.
Thermal Degradation
The Boc protecting group is also susceptible to thermolytic cleavage at elevated temperatures, generally above 80°C. This degradation pathway results in the same products as acid-catalyzed hydrolysis: 3-(methylamino)aniline, carbon dioxide, and isobutylene. Therefore, prolonged exposure to high temperatures during storage and handling should be strictly avoided.
Photodegradation
Experimental Protocols for Stability Assessment
To ensure the quality and establish a reliable shelf-life for tert-Butyl (3-(methylamino)phenyl)carbamate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
General Forced Degradation Protocol
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of tert-Butyl (3-(methylamino)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a predetermined time.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C) for a predetermined time. Dissolve the stressed solid in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
Recommended Stability-Indicating HPLC Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Vol. | 10 µL |
Conclusion
The stability of tert-Butyl (3-(methylamino)phenyl)carbamate is critical for its successful application in research and development. Adherence to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment is paramount. Researchers should be aware of the potential for degradation via hydrolysis, thermolysis, and photolysis. The implementation of forced degradation studies and the use of a robust, stability-indicating analytical method will ensure the quality and reliability of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols: Tert-Butyl (3-(methylamino)phenyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This document offers detailed protocols for its preparation and subsequent elaboration, supported by representative data and schematic diagrams.
Introduction
tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule containing a Boc-protected aniline and a secondary methylamino group. This structure makes it an excellent building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, allowing for selective functionalization of the methylamino group. The Boc group can be readily removed under acidic conditions, revealing the aniline for further chemical modification. This strategic protection and deprotection sequence is crucial in the multi-step synthesis of complex molecules, such as kinase inhibitors.
Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is typically achieved through the selective N-Boc protection of the more nucleophilic amino group of N-methylbenzene-1,3-diamine.
General Synthetic Scheme
Caption: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.
Experimental Protocol: N-Boc Protection
This protocol is a representative procedure based on standard methods for the N-Boc protection of anilines.
-
Reaction Setup: To a solution of N-methylbenzene-1,3-diamine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.).
-
Addition of Boc-Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-(methylamino)phenyl)carbamate.
| Parameter | Value |
| Starting Material | N-Methylbenzene-1,3-diamine |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
| Purification | Flash Column Chromatography |
Application in the Synthesis of Amide Derivatives
The methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate can readily undergo acylation to form various amide derivatives. This is a common strategy in the synthesis of bioactive molecules.[1]
General Workflow for Acylation
Caption: Acylation and subsequent deprotection workflow.
Experimental Protocol: Amide Coupling
This protocol is adapted from general amide coupling procedures.[1]
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq.), hydroxybenzotriazole (HOBt, 1.5 eq.), and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) at 0 °C.
-
Addition of Amine: After stirring for 15 minutes, add a solution of tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq.) in DMF.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Equivalent |
| Carboxylic Acid | 1.0 |
| tert-Butyl (3-(methylamino)phenyl)carbamate | 1.1 |
| EDCI | 1.5 |
| HOBt | 1.5 |
| DIPEA | 1.5 |
| Solvent | DMF |
| Reaction Time | 3-6 hours |
| Typical Yield | 70-90% |
Role in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted anilines are privileged scaffolds in the design of kinase inhibitors. tert-Butyl (3-(methylamino)phenyl)carbamate serves as a key intermediate for introducing a substituted aminophenyl moiety into potential drug candidates. The subsequent deprotection of the Boc group allows for further functionalization, such as the formation of a urea or sulfonamide linkage, which can be crucial for binding to the target kinase.
Logical Pathway in Kinase Inhibitor Synthesis
Caption: Use in multi-step kinase inhibitor synthesis.
Conclusion
tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its differential reactivity, owing to the Boc-protected aniline and the free methylamino group, allows for sequential and controlled modifications. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the synthesis of complex target molecules.
References
tert-Butyl (3-(methylamino)phenyl)carbamate as a building block in medicinal chemistry
Introduction
Tert-Butyl (3-(methylamino)phenyl)carbamate (CAS: 1134328-09-8) is a bifunctional aromatic building block of significant interest in medicinal chemistry. Its structure incorporates a Boc-protected aniline, which offers a stable and versatile handle for various chemical transformations, and a secondary methylamino group that can serve as a key pharmacophoric element or a point for further molecular elaboration. The strategic placement of these functional groups in a meta-orientation on the phenyl ring allows for the synthesis of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific public-domain examples of its direct use in named drug candidates are limited, its structural analogue, tert-butyl (3-aminophenyl)carbamate, has been successfully employed in the synthesis of potent and selective enzyme inhibitors. These applications provide a strong rationale for the utility of tert-butyl (3-(methylamino)phenyl)carbamate in constructing novel therapeutic agents.
Versatility as a Building Block
The chemical utility of tert-butyl (3-(methylamino)phenyl)carbamate stems from the orthogonal reactivity of its two nitrogen-based functional groups. The Boc-protected amine is temporarily masked, allowing for selective reactions at the more nucleophilic methylamino group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This differential reactivity is crucial for the controlled, stepwise synthesis of complex molecules.
Logical Workflow for Utilization in Synthesis
A typical synthetic workflow involving tert-butyl (3-(methylamino)phenyl)carbamate would follow a logical progression of reactions to build a target molecule.
Caption: Synthetic workflow using the building block.
Application in Kinase Inhibitor Synthesis: A Case Study with an Analogue
Signaling Pathway of EGFR
The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
The following protocols are based on the synthesis of related compounds and represent potential synthetic routes utilizing tert-butyl (3-aminophenyl)carbamate, which can be adapted for tert-butyl (3-(methylamino)phenyl)carbamate.
Protocol 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate
This protocol describes the reduction of a nitro group to an amine in the presence of a Boc-protecting group.[1]
Reaction Scheme:
Materials:
-
tert-butyl (3-nitrophenyl)carbamate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl (3-nitrophenyl)carbamate in methanol in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling
This protocol details a standard amide coupling reaction, a common transformation for this type of building block.
Reaction Scheme:
Materials:
-
Carboxylic acid (R-COOH)
-
tert-butyl (3-aminophenyl)carbamate
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes.
-
Add a solution of tert-butyl (3-aminophenyl)carbamate in DMF.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of tert-butyl (3-aminophenyl)carbamate.[1]
| Precursor | Product | Reagents | Solvent | Yield |
| tert-butyl (3-nitrophenyl)carbamate | tert-butyl (3-aminophenyl)carbamate | H₂, 10% Pd/C | MeOH | 80% |
Conclusion
Tert-Butyl (3-(methylamino)phenyl)carbamate is a promising building block for medicinal chemistry, offering a versatile platform for the synthesis of complex molecules. Its utility is underscored by the successful application of its close analogue, tert-butyl (3-aminophenyl)carbamate, in the development of kinase inhibitors. The differential reactivity of its functional groups allows for a controlled and stepwise synthetic approach, making it a valuable tool for drug discovery researchers. Further exploration of this building block is warranted to unlock its full potential in generating novel therapeutic agents.
References
Application Notes and Protocols: Synthesis of Bioactive Urea Derivatives from tert-Butyl (3-(methylamino)phenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the synthesis of a diverse library of urea derivatives starting from tert-butyl (3-(methylamino)phenyl)carbamate. This starting material is a key intermediate in the synthesis of various bioactive molecules, particularly those designed as kinase inhibitors for cancer therapy, such as analogs of Sorafenib and Regorafenib. The urea functional group is a critical pharmacophore, known for its ability to form key hydrogen bond interactions with protein targets.[1] These compounds often target signaling pathways implicated in cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.
This guide outlines a general synthetic workflow, from the initial reaction to purification and subsequent biological evaluation. It also includes representative data and visualizations to aid researchers in the development of novel urea-based therapeutic agents.
I. General Synthetic Workflow
The overall process for synthesizing and evaluating urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate follows a logical progression from chemical synthesis to biological testing. This workflow is crucial for the efficient discovery and optimization of lead compounds.
Caption: Experimental workflow from synthesis to biological evaluation.
II. Experimental Protocols
Protocol 1: General Synthesis of N'-(Aryl)-N-(3-((tert-butoxycarbonyl)amino)phenyl)-N-methylureas
This protocol describes a general method for the synthesis of urea derivatives via the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a variety of commercially available or synthesized aryl isocyanates.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per gram of carbamate).
-
To the stirred solution, add the aryl isocyanate (1.05 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude urea derivative
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or pump
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified urea derivative.
Protocol 3: Characterization of Synthesized Urea Derivatives
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the urea carbonyl (C=O) and N-H stretches, can be confirmed.
III. Data Presentation
The following table summarizes representative data for a series of urea derivatives synthesized from tert-butyl (3-(methylamino)phenyl)carbamate. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against relevant cancer cell lines.
| Compound ID | R Group on Isocyanate | Yield (%) | Purity (%) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Urea-01 | 4-Chlorophenyl | 85 | >98 | 5.2 ± 0.4 | 3.8 ± 0.3 |
| Urea-02 | 3-(Trifluoromethyl)phenyl | 82 | >99 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Urea-03 | 4-Fluorophenyl | 88 | >98 | 7.5 ± 0.6 | 6.1 ± 0.5 |
| Urea-04 | 2,4-Dichlorophenyl | 79 | >97 | 3.4 ± 0.3 | 2.9 ± 0.2 |
| Urea-05 | 4-Methoxyphenyl | 91 | >99 | 15.2 ± 1.1 | 12.8 ± 0.9 |
| Sorafenib | (Reference) | - | - | 2.5 ± 0.2 | 1.9 ± 0.1 |
Note: The data presented are representative and may vary depending on specific reaction and assay conditions.
IV. Signaling Pathways of Interest
The synthesized urea derivatives, particularly those analogous to Sorafenib, are designed to inhibit protein kinases involved in key signaling pathways that drive tumor growth and angiogenesis. The two primary pathways of interest are the Raf/MEK/ERK pathway and the VEGFR signaling pathway.
Raf/MEK/ERK Signaling Pathway
This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in components of this pathway, particularly BRAF, are common in many cancers.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of urea derivatives.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6][7][8][9] This process is essential for tumor growth and metastasis.
Caption: The VEGFR signaling pathway and its inhibition by urea-based kinase inhibitors.
V. Concluding Remarks
The synthesis of urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate offers a versatile platform for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. Careful characterization and systematic biological evaluation are paramount to advancing these compounds through the drug discovery pipeline.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
Application of tert-Butyl (3-(methylamino)phenyl)carbamate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-Butyl (3-(methylamino)phenyl)carbamate) as a key intermediate in the synthesis of potent kinase inhibitors. The focus of this note is its application in the development of RAF inhibitors, a critical class of therapeutics in oncology that targets the RAS-RAF-MEK-ERK signaling pathway.
Introduction
tert-Butyl (3-(methylamino)phenyl)carbamate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a nucleophilic secondary amine and a Boc-protected aniline, making it a versatile reagent for introducing a substituted aminophenyl moiety into target molecules. This strategic placement of functional groups allows for sequential reactions, enabling the construction of complex kinase inhibitor scaffolds. One notable application is in the synthesis of substituted pyrimidine derivatives that act as potent inhibitors of RAF kinases, including BRAF and CRAF. These kinases are central components of the MAPK/ERK signaling cascade, which is frequently dysregulated in various human cancers.
Application in the Synthesis of RAF Kinase Inhibitors
tert-Butyl (3-(methylamino)phenyl)carbamate serves as a crucial starting material in the synthesis of a series of pyrimidine-based RAF inhibitors. The synthesis involves the reaction of the methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate with a substituted pyrimidine core, followed by further functionalization to yield the final active pharmaceutical ingredient.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF and RAS, are common drivers of tumorigenesis. Inhibitors targeting BRAF and other kinases in this pathway have shown significant clinical efficacy in cancers such as melanoma and non-small cell lung cancer.
Experimental Protocols
The following protocols are based on procedures outlined in patent literature for the synthesis of pyrimidine-based RAF inhibitors.
Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a dichlorinated pyrimidine derivative.
Reaction Scheme:
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
2,4-dichloro-5-iodopyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in n-butanol, add tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (3-((2-chloro-5-iodopyrimidin-4-yl)(methyl)amino)phenyl)carbamate.
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic workflow from the starting materials to a final RAF inhibitor.
Quantitative Data
The following table summarizes the inhibitory activity of a representative final compound synthesized using the described methodology. The data is extracted from patent literature and demonstrates the high potency of the resulting kinase inhibitor.
| Compound | Target Kinase | IC50 (nM) |
| Representative Pyrimidine Derivative | BRAFV600E | 15 |
| CRAF | 30 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
Conclusion
tert-Butyl (3-(methylamino)phenyl)carbamate is a key building block for the synthesis of a novel class of pyrimidine-based RAF kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing potent inhibitors of the RAS-RAF-MEK-ERK signaling pathway. The strategic use of this intermediate allows for the efficient assembly of complex molecules with significant therapeutic potential in oncology. Researchers and drug development professionals can leverage this information for the design and synthesis of next-generation kinase inhibitors.
Application Note: Protocol for the Boc Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (3-(methylamino)phenyl)carbamate to yield N-methylbenzene-1,3-diamine. The Boc protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] Its removal is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines two common and effective methods for Boc deprotection: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another utilizing hydrochloric acid (HCl) in 1,4-dioxane.[2][3] These protocols are designed to be robust and reproducible for researchers in academic and industrial settings.
Introduction
The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a fundamental transformation in multi-step organic synthesis. The choice of deprotection conditions is often dictated by the presence of other functional groups within the molecule and the desired purity of the final product. The acid-catalyzed removal of the Boc group proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine.[1][4] This application note presents two standard protocols for the deprotection of tert-butyl (3-(methylamino)phenyl)carbamate, a key intermediate in various synthetic routes.
Data Presentation
The selection of a deprotection protocol can be guided by factors such as reagent availability, desired reaction time, and compatibility with other functional groups. The following table summarizes typical reaction conditions for the two primary methods described herein.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in 1,4-Dioxane |
| Starting Material | tert-Butyl (3-(methylamino)phenyl)carbamate | tert-Butyl (3-(methylamino)phenyl)carbamate |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Reagent Ratio | 1:1 to 1:4 (TFA:DCM, v/v) | 3 - 5 equivalents of HCl |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation or Precipitation |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and highly effective method for Boc deprotection.[5][6]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in anhydrous DCM to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final volume ratio of 1:1 with DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize the remaining acid with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield N-methylbenzene-1,3-diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers an alternative to TFA and is also widely used.[7]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
4M HCl in 1,4-dioxane
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of N-methylbenzene-1,3-diamine.
-
For the free amine, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent like ethyl acetate or DCM.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Experimental workflows for Boc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Reactions with tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl (3-(methylamino)phenyl)carbamate. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of complex molecules, particularly those containing a substituted aniline moiety. The protocols outlined below cover key transformations such as amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling.
Overview of Coupling Reactions
tert-Butyl (3-(methylamino)phenyl)carbamate possesses two reactive sites amenable to coupling reactions: the secondary methylamino group and the aromatic ring, which can be functionalized, for example, as an aryl halide. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions and can be readily removed under acidic conditions for further derivatization.
The primary coupling reactions discussed in these notes are:
-
Amide Coupling: Formation of an amide bond via reaction of the secondary amine with a carboxylic acid.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the secondary amine with an aryl halide to form a diarylamine.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a halogenated derivative of the carbamate with a boronic acid to form a biaryl structure.
Amide Coupling Reactions
The secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate can be readily acylated using standard peptide coupling reagents to form amide bonds. This reaction is fundamental in the synthesis of various small molecules and peptide derivatives.
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Reference/Analogy |
| EDCI | HOBt | DIPEA | DMF | 70-90 | [1][2] |
| HATU | - | DIPEA | DMF | >90 | [3] |
| HBTU | - | DIPEA | DMF | High |
Experimental Protocol: Amide Coupling with EDCI/HOBt
This protocol is adapted from the synthesis of similar amide derivatives.[1][2]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond between the secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate and an aryl halide. This reaction is a powerful tool for the synthesis of tri-substituted amines.
Quantitative Data Summary (Representative Conditions)
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference/Analogy |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 70-95 | [4] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | High | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 60-90 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This is a general protocol based on established methods for the Buchwald-Hartwig amination of secondary amines.[4][5]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM) or Ethyl acetate
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), tert-butyl (3-(methylamino)phenyl)carbamate (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute it with dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tri-substituted amine.
Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, a halogenated derivative of tert-butyl (3-(methylamino)phenyl)carbamate is required, for example, tert-butyl (3-bromo-5-(methylamino)phenyl)carbamate. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures which are prevalent in many drug molecules.
Quantitative Data Summary (Representative Conditions)
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference/Analogy |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-110 | 60-80 | [6] |
| PdCl₂(dppf) | CsOAc | Dioxane | 80 | 70-95 | [7] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110-130 | 50-80 | [8][9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar Suzuki coupling of a Boc-protected bromo-aryl amine derivative.
Materials:
-
Halogenated tert-butyl (3-(methylamino)phenyl)carbamate (e.g., the bromo- derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the halogenated carbamate (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., 3-5 mol% Pd(PPh₃)₄) to the mixture.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[6]
Applications in Drug Development
The derivatives synthesized from tert-butyl (3-(methylamino)phenyl)carbamate are important scaffolds in medicinal chemistry. The ability to perform selective coupling reactions at different positions of the molecule allows for the generation of diverse libraries of compounds for screening and lead optimization. For instance, the products of these reactions can be intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The carbamate group itself is a common motif in many approved drugs and prodrugs.[7]
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere where specified.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
Application Notes and Protocols for N-alkylation of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of substituted anilines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of compounds in the pharmaceutical, agrochemical, and materials science sectors. Specifically, the selective alkylation of secondary amines in polyfunctional molecules like tert-butyl (3-(methylamino)phenyl)carbamate presents a unique synthetic challenge. This molecule contains both a nucleophilic secondary amine and a carbamate-protected primary amine. The targeted alkylation of the secondary methylamino group is essential for building molecular complexity while preserving the Boc-protecting group for subsequent synthetic manipulations.
These application notes provide detailed protocols for two primary methods for the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate:
-
Catalytic Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HAT) Reaction: An atom-economical and environmentally benign method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on ruthenium. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen from the alcohol, yields the N-alkylated amine and regenerates the catalyst.[1][2][3] Water is the sole byproduct of this elegant one-pot reaction.[3]
-
Classical N-Alkylation with Alkyl Halides: A traditional and widely used SN2 reaction involving the treatment of the amine with an alkyl halide in the presence of a base. This method is robust and versatile, with a broad range of commercially available alkyl halides.
The selection of the appropriate method will depend on factors such as the desired alkyl group, functional group tolerance, and considerations for green chemistry principles.
Data Presentation
The following tables summarize representative quantitative data for N-alkylation reactions of various aniline derivatives, providing an expected range for yields and reaction conditions applicable to tert-butyl (3-(methylamino)phenyl)carbamate.
Table 1: Catalytic Borrowing Hydrogen N-Alkylation of Anilines with Alcohols
| Entry | Aniline Substrate | Alcohol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ (0.5) / dppf | K₂CO₃ (1.5) | Toluene | 110 | 24 | 95 |
| 2 | N-methylaniline | Benzyl alcohol | NiBr₂ (10) / 1,10-phenanthroline | t-BuOK (1.0) | Toluene | 130 | 48 | 88 |
| 3 | 4-Methoxyaniline | 1-Butanol | [Ru(p-cymene)Cl₂]₂ (1.0) / Xantphos | K₂CO₃ (2.0) | Dioxane | 100 | 16 | 92 |
| 4 | Aniline | 1-Hexanol | Heterogeneous Cu | None | Neat | 150 | 12 | 85[1] |
Table 2: Classical N-Alkylation of Anilines with Alkyl Halides
| Entry | Aniline Substrate | Alkyl Halide | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-aminopyridine | Benzyl bromide | Electrogenerated acetonitrile anion | MeCN | RT | 2 | >95[4] |
| 2 | Primary Aromatic Amine | Alkyl bromide | Cs₂CO₃ (1.5) | DMF | RT | 12 | 85-95 |
| 3 | N-Boc Aromatic Aniline | Alkyl bromide | Cs₂CO₃ | DMF | 100 | - | - |
| 4 | Primary Amine | Alkyl halide | CsOH (0.1-3) | DMSO or DMF | 23 | - | High |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen
This protocol describes the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate with an alcohol using a ruthenium catalyst.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Alkylating agent (e.g., benzyl alcohol, 1-butanol)
-
[Ru(p-cymene)Cl₂]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%) and dppf (0.02 mmol, 2 mol%).
-
The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of the inert gas, add anhydrous toluene (5 mL).
-
To the stirring catalyst mixture, add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 mmol, 1.0 equiv.), the desired alcohol (1.2 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation with an Alkyl Halide
This protocol details the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate using an alkyl halide and a base.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 mmol, 1.0 equiv.) and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
If using, add a catalytic amount of TBAI (0.1 mmol, 10 mol%).[5]
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
To the stirring suspension, add the alkyl halide (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Borrowing Hydrogen N-alkylation.
Caption: General experimental workflow for N-alkylation.
References
- 1. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of aryl compounds is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of tert-butyl (3-(methylamino)phenyl)carbamate and its derivatives. This substrate is a valuable building block, incorporating a protected aniline and a secondary amine, which can be further functionalized to generate diverse molecular scaffolds.
The tert-butyl carbamate (Boc) protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The presence of the methylamino group offers a site for further derivatization, making this scaffold particularly attractive for the generation of compound libraries for drug discovery. Carbamate-containing compounds have shown a wide range of biological activities and are present in numerous approved therapeutic agents.[1][2] Understanding the reactivity of this specific substrate in various palladium-catalyzed cross-coupling reactions is therefore crucial for its effective utilization in medicinal chemistry and materials science.
Application Notes
The palladium-catalyzed cross-coupling reactions of halogenated derivatives of tert-butyl (3-(methylamino)phenyl)carbamate provide access to a wide array of substituted aromatic compounds. These reactions are essential for creating molecules with potential applications in drug discovery and materials science. The carbamate moiety can influence the electronic properties of the aromatic ring and may play a role in the biological activity of the final products. Some carbamate compounds have been shown to interact with signaling pathways, such as the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[3] While direct evidence linking derivatives of tert-butyl (3-(methylamino)phenyl)carbamate to specific signaling pathways is limited in the reviewed literature, the structural motifs accessible through its cross-coupling are prevalent in bioactive molecules.
Key Applications:
-
Lead Optimization in Drug Discovery: The ability to introduce diverse substituents onto the phenyl ring through various cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Synthesis of Novel Heterocycles: Intramolecular coupling reactions or subsequent cyclization of the cross-coupled products can lead to the formation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
-
Development of Molecular Probes and Materials: The functionalized aromatic systems can be designed to act as fluorescent probes or as building blocks for organic electronic materials.
Experimental Protocols & Data
The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving derivatives of tert-butyl (3-(methylamino)phenyl)carbamate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] This reaction is particularly useful for coupling aryl halides with a wide range of amines. For derivatives of tert-butyl (3-(methylamino)phenyl)carbamate, this reaction allows for the introduction of various aryl or heteroaryl amine substituents.
General Experimental Workflow for Buchwald-Hartwig Amination:
Figure 1: General workflow for a Buchwald-Hartwig amination reaction.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (3-bromophenyl)carbamate | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 24 | 96[6] |
| 2 | tert-Butyl (3-bromophenyl)carbamate | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | t-BuONa (1.2) | Toluene | 100 | 24 | >99[6] |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (2) | t-BuOLi (1.2) | Toluene | 100 | 24 | >99[6] |
Detailed Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.2 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene (5 mL) and then the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Seal the vessel and heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is widely used to synthesize biaryl compounds.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl Iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | CsF (2) / Ag₂O (1) | DME | 70 | 12 | >90[8][9] |
| 2 | Phenyl Bromide | Pentafluorophenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (6) | CsF (2) / Ag₂O (1) | DMF | 100 | 12 | >90[8][9] |
| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 2 | 95[10] |
Detailed Protocol for Suzuki-Miyaura Coupling:
-
In a reaction tube, combine the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the ligand (e.g., P(t-Bu)₃, 0.06 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11] This reaction is a powerful tool for the synthesis of substituted alkenes.
Table 3: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100 | 24 | 95[12] |
| 2 | Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | K₂CO₃ (2) | Water | 100 | 6 | 96[13] |
| 3 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 2 | 98[14] |
Detailed Protocol for Heck Reaction:
-
A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., P(t-Bu)₃, 0.06 mmol), and the base (e.g., Cs₂CO₃, 1.1 mmol) is placed in a sealable reaction tube.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous solvent (e.g., dioxane, 5 mL) is added.
-
The tube is sealed and the mixture is stirred at the indicated temperature for the specified duration.
-
After cooling, the reaction mixture is diluted with diethyl ether and filtered.
-
The filtrate is washed with water, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash chromatography to give the substituted alkene.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][15][16]
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | CuI (4) | i-Pr₂NH (2) | Dioxane | RT | 2 | 98[15] |
| 2 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA (0.5) | - | Et₃N (2) | Water | 80 | 1 | 98[17] |
| 3 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 97[16] |
Detailed Protocol for Sonogashira Coupling:
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 0.02 mmol), copper(I) iodide (0.04 mmol), and the aryl halide (1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the solvent (e.g., dioxane, 5 mL), the base (e.g., diisopropylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a short pad of silica gel.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of tert-butyl (3-(methylamino)phenyl)carbamate derivatives provide a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The protocols outlined in this document, covering Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, offer robust methods for C-N and C-C bond formation. The ability to introduce a wide variety of substituents under relatively mild conditions makes this substrate an invaluable tool for researchers in drug discovery and materials science. Further exploration of the biological activities of the resulting compounds and their interactions with specific signaling pathways will likely open new avenues for therapeutic intervention and the development of novel functional materials.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of compound libraries for drug discovery and materials science. tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile building block for solid-phase synthesis, enabling the creation of diverse molecular scaffolds. Its bifunctional nature, featuring a primary amine for immobilization and a Boc-protected secondary amine, allows for sequential and controlled diversification. The N-methylaniline core is a key structural motif in many biologically active compounds, and its incorporation into solid-phase libraries can accelerate the discovery of novel therapeutics.
This document provides detailed application notes and protocols for the use of tert-Butyl (3-(methylamino)phenyl)carbamate in solid-phase synthesis, with a focus on the preparation of N-substituted benzimidazoles and peptidomimetic structures.
Core Applications
The unique structure of tert-Butyl (3-(methylamino)phenyl)carbamate lends itself to several key applications in solid-phase organic synthesis (SPOS):
-
Synthesis of Benzimidazole Libraries: The diamine scaffold, after deprotection, is primed for cyclization with various reagents to produce a diverse range of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
-
Peptidomimetic and Peptoid Synthesis: The secondary amine can be used as a point of diversification to build peptide-peptoid hybrids or other peptidomimetic structures with enhanced proteolytic stability and cell permeability.
-
Combinatorial Chemistry: Its suitability for solid-phase techniques makes it an ideal building block for the generation of large combinatorial libraries for high-throughput screening.
Data Presentation
Table 1: Representative Yields for Solid-Phase Benzimidazole Synthesis
| Step | Reagent/Condition | Typical Purity (HPLC) | Typical Yield | Reference |
| Immobilization | 2-Chlorotrityl chloride resin, DIPEA, DCM | - | 85-95% | Adapted from[1] |
| Boc Deprotection | 20% TFA in DCM | - | >99% | [1] |
| Cyclization | Aromatic Aldehyde, 5% TFA in DCM | 80-95% | 70-90% | Adapted from[2] |
| Cleavage | 20% TFA in DCM | >90% | >95% | [1] |
Table 2: Comparison of Coupling Reagents for Acylation of the N-Methylaniline Moiety
| Coupling Reagent | Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 hours | >95% | Effective for sterically hindered secondary amines. |
| PyBOP/DIPEA | 3-4 / 6-8 | 2 - 6 hours | >90% | Good alternative to HATU, may require longer reaction times. |
| DIC/HOBt | 4 / - | 12 - 24 hours | Variable | Generally less effective for N-methylated anilines; double coupling may be necessary. |
Experimental Protocols
Protocol 1: Immobilization of tert-Butyl (3-(methylamino)phenyl)carbamate on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the building block to the solid support via its primary amine.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0-1.6 mmol/g)
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a synthesis vessel.
-
Linker Preparation: In a separate flask, dissolve 2.0 equivalents of tert-Butyl (3-(methylamino)phenyl)carbamate (relative to the resin loading capacity) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by gravimetric analysis or by Fmoc-quantification if a known Fmoc-amino acid is coupled to a small amount of the resin.
Figure 1. Workflow for the immobilization of the linker on 2-CTC resin.
Protocol 2: Solid-Phase Synthesis of N-Substituted Benzimidazoles
This protocol details the synthesis of a benzimidazole library on the solid support.
Materials:
-
Immobilized tert-Butyl (3-(methylamino)phenyl)carbamate resin from Protocol 1
-
20% Trifluoroacetic acid (TFA) in DCM
-
A library of aldehydes
-
5% TFA in DCM
-
Anhydrous DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 20% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), and DCM (3 x 10 mL).
-
Aldehyde Coupling and Cyclization:
-
Wash the resin with anhydrous DMF (3 x 10 mL).
-
Add a solution of the desired aldehyde (5 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 1 hour.
-
Add a solution of an oxidizing agent, such as 1,4-benzoquinone (3 equivalents), in DMF.
-
Agitate at 50°C for 12 hours to facilitate cyclization and oxidation to the benzimidazole.[3]
-
Alternatively, for a reductive cyclization approach, after imine formation with the aldehyde, a reducing agent can be added, followed by cyclization with an orthoformate. However, the oxidative approach is often more direct on solid phase. A simpler method involves direct condensation with the aldehyde in the presence of an acid catalyst.[2]
-
For direct condensation: Add a solution of the aldehyde (5 equivalents) in 5% TFA in DCM and agitate at room temperature for 6-12 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Cleavage: Treat the resin with a cleavage cocktail of 20% TFA in DCM for 1-2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. The crude product can be purified by preparative HPLC.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Benzimidazolone Heterocycles from tert-Butyl (3-(methylamino)phenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile starting material for the synthesis of substituted heterocyclic compounds. Its structure, featuring a Boc-protected primary amine and a secondary methylamine in a meta-disposition on a phenyl ring, makes it a suitable precursor for nitrogen-containing heterocycles that are not readily accessible from common ortho- or para-substituted diamines. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group that can be selectively removed under acidic conditions, revealing a primary amine for subsequent cyclization reactions.
This application note details a robust two-step synthetic pathway for the preparation of a substituted benzimidazolone, specifically 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one , from tert-butyl (3-(methylamino)phenyl)carbamate. This protocol involves an initial acid-mediated deprotection of the Boc group, followed by a cyclization reaction with a carbonylating agent. Benzimidazolone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.
Overall Synthetic Workflow
The synthesis proceeds in two primary stages: (1) Deprotection of the Boc-protected amine to yield the corresponding meta-diamine, and (2) Cyclization of the diamine to form the target benzimidazolone ring system.
Caption: Overall workflow for the two-step synthesis of the target benzimidazolone.
Experimental Protocols
Protocol 1: Boc Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions using trifluoroacetic acid (TFA) to yield N¹-methylbenzene-1,3-diamine.[1]
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) to the stirred solution dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the oily residue in DCM (50 mL) and transfer it to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution in small portions to neutralize the residual acid (Caution: CO₂ evolution). Continue until the aqueous layer is basic (pH ~8-9).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, N¹-methylbenzene-1,3-diamine, as an oil. The product is often used in the next step without further purification.
Quantitative Data (Protocol 1):
| Parameter | Value |
| Starting Material | 5.00 g (22.5 mmol) |
| Solvent (DCM) | 112 mL |
| Reagent (TFA) | 8.6 mL (112.5 mmol) |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 hours |
| Expected Yield | ~4.5 g (~90-95%) |
Protocol 2: Synthesis of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
This protocol details the cyclization of N¹-methylbenzene-1,3-diamine with 1,1'-Carbonyldiimidazole (CDI), a safe and effective phosgene equivalent, to form the benzimidazolone ring.[2][3]
Materials:
-
N¹-methylbenzene-1,3-diamine (from Protocol 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N¹-methylbenzene-1,3-diamine (1.0 eq) from the previous step in anhydrous THF (to achieve a 0.1 M concentration).
-
To this solution, add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature over 10 minutes.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C).
-
Maintain the reflux for 12-18 hours. Monitor the reaction by TLC for the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent in vacuo to obtain a crude solid.
-
Triturate the solid residue with diethyl ether (50 mL).
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the final product, 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one .
-
If necessary, the product can be further purified by column chromatography on silica gel (e.g., using a DCM/Methanol gradient).
Quantitative Data (Protocol 2):
| Parameter | Value |
| Starting Material | 4.50 g (20.2 mmol, assumed from Protocol 1) |
| Solvent (THF) | 200 mL |
| Reagent (CDI) | 3.60 g (22.2 mmol) |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 16 hours |
| Expected Yield | ~2.8 g (~75-85% over two steps) |
Reaction Scheme Visualization
The following diagram illustrates the chemical transformations described in the protocols.
Caption: Reaction scheme for the synthesis of the target benzimidazolone.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described methods are designed to be robust and scalable for industrial applications.
Synthetic Strategy
The most common and scalable approach for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate involves a two-step process starting from m-phenylenediamine:
-
Selective Mono-N-Boc Protection: The first step is the selective protection of one of the amino groups of m-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). This reaction needs to be carefully controlled to minimize the formation of the di-Boc protected side product.
-
N-Methylation: The second step involves the methylation of the remaining free amino group to yield the final product.
An alternative, though potentially longer, route could involve starting from 3-nitroaniline, performing N-methylation, followed by reduction of the nitro group, and finally Boc protection of the resulting aniline. This document will focus on the more direct route from m-phenylenediamine.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate
This protocol details the selective mono-Boc protection of m-phenylenediamine.
Materials:
-
m-Phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Cooling system
Procedure:
-
Charge the reactor with m-phenylenediamine and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using the cooling system.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Add the Boc₂O solution dropwise to the stirred solution of m-phenylenediamine over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford tert-Butyl (3-aminophenyl)carbamate as a solid.
Step 2: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
This protocol describes the N-methylation of tert-Butyl (3-aminophenyl)carbamate.
Materials:
-
tert-Butyl (3-aminophenyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel under an inert atmosphere (Nitrogen or Argon)
-
Cooling system
Procedure:
-
Charge the reactor with tert-Butyl (3-aminophenyl)carbamate and anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution, controlling the evolution of hydrogen gas.
-
After the addition of sodium hydride is complete, add methyl iodide dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]
-
The crude tert-Butyl (3-(methylamino)phenyl)carbamate can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize the key quantitative data for the scale-up synthesis. The values presented are illustrative and may require optimization for specific batch sizes and equipment.
Table 1: Reagent Quantities and Reaction Conditions for Step 1
| Parameter | Value |
| m-Phenylenediamine (molar equiv.) | 1.0 |
| Di-tert-butyl dicarbonate (molar equiv.) | 1.0 - 1.1 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 80 - 90% |
| Purity (post-recrystallization) | >98% |
Table 2: Reagent Quantities and Reaction Conditions for Step 2
| Parameter | Value |
| tert-Butyl (3-aminophenyl)carbamate (molar equiv.) | 1.0 |
| Sodium Hydride (molar equiv.) | 1.1 - 1.2 |
| Methyl Iodide (molar equiv.) | 1.1 - 1.2 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 75 - 85% |
| Purity (post-chromatography) | >99% |
Visualization
Synthetic Pathway
Caption: Synthetic route to tert-Butyl (3-(methylamino)phenyl)carbamate.
Experimental Workflow
References
Application Notes and Protocols: Tert-Butyl (3-(methylamino)phenyl)carbamate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of tert-Butyl (3-(methylamino)phenyl)carbamate as a versatile building block in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in current literature, its structural motifs—a protected aniline and a secondary amine—are prevalent in a variety of pesticidal compounds. The following sections detail its hypothetical application in the development of new fungicides and herbicides, supported by established experimental protocols for screening and synthesis adapted from research on analogous compounds.
Introduction: A Promising Scaffold for Agrochemical Discovery
tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule with significant potential as a synthetic intermediate in agrochemical research. The presence of a Boc-protected aminophenyl group and a reactive methylamino moiety makes it an attractive starting material for generating libraries of derivatives for high-throughput screening. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be selectively removed to allow for further functionalization, enabling the synthesis of diverse molecular architectures.
The carbamate functional group is a well-established pharmacophore in agrochemicals, known to exhibit a range of biological activities. Phenylcarbamates, in particular, have been investigated for their herbicidal properties, often acting by disrupting microtubule assembly or inhibiting photosynthesis. Furthermore, the aniline substructure is a common feature in many fungicides and insecticides.
Hypothetical Application in Fungicide Synthesis
The secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate can serve as a nucleophile for the introduction of various toxophores, moieties responsible for the compound's biological activity. A plausible synthetic route involves the acylation or sulfonylation of the methylamino group to generate novel carbamate derivatives with potential fungicidal properties.
This protocol describes a two-step synthesis of a hypothetical fungicide, tert-butyl (3-(methyl(4-chlorobenzoyl)amino)phenyl)carbamate (AG-F451), from the title compound.
Step 1: Acylation of tert-Butyl (3-(methylamino)phenyl)carbamate
-
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
-
-
Procedure:
-
Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain AG-F451.
-
Step 2: (Optional) Deprotection to Yield the Free Amine
For further derivatization or to assess the activity of the unprotected analogue, the Boc group can be removed.
-
Materials:
-
AG-F451 (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve AG-F451 in DCM.
-
Add an excess of TFA or 4M HCl in Dioxane.
-
Stir at room temperature for 2-4 hours.
-
Monitor deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected product.
-
This protocol outlines a method for evaluating the efficacy of synthesized compounds against common plant pathogens.[1][2]
-
Materials:
-
Synthesized compounds (e.g., AG-F451)
-
Commercial fungicide (e.g., Azoxystrobin) as a positive control
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Cultures of fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm)
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the colony diameter (in mm) after a set period (e.g., 48-96 hours), or until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds through regression analysis.
-
The following table presents hypothetical data for the fungicidal activity of AG-F451 against selected plant pathogens.
| Compound | Fusarium graminearum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) |
| AG-F451 | 15.8 | 22.5 | 18.2 |
| Azoxystrobin (Control) | 1.2 | 0.8 | 1.5 |
Hypothetical Application in Herbicide Synthesis
The phenylcarbamate scaffold is a known herbicidal pharmacophore. Derivatives of tert-butyl (3-(methylamino)phenyl)carbamate could be synthesized and screened for herbicidal activity.
This protocol describes the synthesis of a hypothetical N-phenylcarbamate herbicide, tert-butyl (3-(methyl((phenylcarbamoyl)oxy)amino)phenyl)carbamate (AG-H723).
-
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq)
-
Phenyl isocyanate (1.1 eq)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Argon or Nitrogen source for inert atmosphere
-
-
Procedure:
-
To a solution of tert-Butyl (3-(methylamino)phenyl)carbamate in anhydrous toluene, add phenyl isocyanate under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield AG-H723.
-
This protocol describes a method for assessing the pre- and post-emergence herbicidal activity of synthesized compounds.
-
Materials:
-
Synthesized compounds (e.g., AG-H723)
-
Commercial herbicide (e.g., Diuron) as a positive control
-
Acetone and Tween-20 for formulation
-
Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with a sandy loam soil mixture
-
-
Procedure:
-
Pre-emergence Application:
-
Sow seeds of the test weed species in pots.
-
Prepare solutions of the test compounds in acetone with a small amount of Tween-20 as a surfactant.
-
Apply the solutions evenly to the soil surface at various concentrations (e.g., 100, 250, 500 g/ha).
-
Water the pots and place them in a greenhouse.
-
Assess the percentage of weed control (phytotoxicity) 14-21 days after treatment by visual rating compared to an untreated control.
-
-
Post-emergence Application:
-
Sow seeds and allow the weeds to grow to the 2-3 leaf stage.
-
Apply the formulated test compounds as a foliar spray.
-
Return the pots to the greenhouse.
-
Assess the percentage of weed control 14-21 days after treatment.
-
-
The following table presents hypothetical data for the herbicidal activity of AG-H723.
| Compound | Application | Amaranthus retroflexus (% Control at 250 g/ha) | Echinochloa crus-galli (% Control at 250 g/ha) |
| AG-H723 | Pre-emergence | 85 | 60 |
| AG-H723 | Post-emergence | 70 | 45 |
| Diuron (Control) | Pre-emergence | 95 | 80 |
Visualizations
Caption: Synthetic pathway for the hypothetical fungicide AG-F451.
Caption: Workflow for in vitro fungicidal activity screening.
Caption: A common mode of action for phenylcarbamate herbicides.
Conclusion
tert-Butyl (3-(methylamino)phenyl)carbamate represents a valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for the straightforward introduction of diverse chemical moieties, making it an ideal candidate for generating compound libraries for fungicidal and herbicidal screening. The protocols and hypothetical data presented herein provide a framework for initiating research into the potential applications of this compound in the discovery and development of new crop protection agents. Further investigation into the synthesis and biological evaluation of derivatives of tert-butyl (3-(methylamino)phenyl)carbamate is warranted to fully elucidate its potential in agrochemical research.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (3-(methylamino)phenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl (3-(methylamino)phenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude tert-Butyl (3-(methylamino)phenyl)carbamate?
A1: The most common and effective purification methods for tert-Butyl (3-(methylamino)phenyl)carbamate are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in my crude product?
A2: Common impurities may include unreacted starting materials such as 3-(methylamino)aniline and di-tert-butyl dicarbonate (Boc₂O), as well as side products like the di-Boc protected diamine or urea derivatives formed from the reaction of the amine with any isocyanate generated from the decomposition of Boc₂O.[1][2][3][4]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of the desired product from impurities during column chromatography or to check the purity of fractions and the final product. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.
Q4: What is the expected appearance of pure tert-Butyl (3-(methylamino)phenyl)carbamate?
A4: Pure tert-Butyl (3-(methylamino)phenyl)carbamate is typically a solid at room temperature. Its appearance can range from a white to an off-white or pale yellow solid.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is either too polar or not polar enough. | Test a range of solvent systems with varying polarity. Good starting points for silica gel chromatography are mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. |
| All compounds are eluting together at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture, such as 5% ethyl acetate in hexane. |
| Streaking or tailing of spots on TLC and column. | The compound may be too polar for the silica gel or interacting strongly with it. The sample may be overloaded. | Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. Ensure the sample is not loaded in a quantity exceeding the capacity of the column. |
| Product co-elutes with an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, may also improve separation. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for dissolving the compound. | Select a different solvent. For carbamates, solvents like ethyl acetate, acetonitrile, or a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like diethyl ether or hexane) can be effective.[6] |
| The compound dissolves but does not crystallize upon cooling. | The solution is not saturated, or the compound is very soluble in the solvent even at low temperatures. The rate of cooling is too fast. | Concentrate the solution by evaporating some of the solvent. Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| The product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Use a lower-boiling point solvent. Try to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. High concentration of solutes. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Poor separation of layers. | The densities of the aqueous and organic layers are too similar. | Add a solvent with a significantly different density to the organic layer (e.g., a small amount of a denser solvent like dichloromethane or a less dense solvent like hexane). Add brine to the aqueous layer to increase its density. |
| Desired product is lost in the aqueous layer. | The pH of the aqueous layer is not optimal for keeping the product in the organic layer. | The carbamate group is stable to mild acid and base, but the methylamino group can be protonated. Ensure the aqueous washes are not too acidic. A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities and ensure the product remains in the organic phase.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel as the stationary phase using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
The crude tert-Butyl (3-(methylamino)phenyl)carbamate is dissolved in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).
-
The polarity is gradually increased (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute compounds with higher polarity.[5]
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, a small amount of the crude product is tested for solubility in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures like ethanol/water or methanol/diethyl ether) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled. The hot solution is then filtered to remove the charcoal.
-
-
Crystallization:
-
The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are then dried under vacuum.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of Boc-protected anilines, which can serve as a starting point for the purification of tert-Butyl (3-(methylamino)phenyl)carbamate. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh) | - |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate (gradient)[5] | Ethyl Acetate/Hexane, Methanol/Water |
| Typical Yield | 70-90% | 60-85% |
| Expected Purity (by HPLC) | >98% | >99% |
Visualizations
Caption: General workflow for the purification of tert-Butyl (3-(methylamino)phenyl)carbamate.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-(methylamino)phenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate?
A1: The recommended starting material is N-methyl-1,3-phenylenediamine. The reaction involves the selective N-Boc protection of the primary amino group.
Q2: How can I achieve selective mono-protection of the primary amine in N-methyl-1,3-phenylenediamine?
A2: Selective mono-protection can be achieved by leveraging the difference in basicity between the primary and secondary amino groups. A common and effective method is the in situ mono-protonation of the more basic secondary amine. By adding one equivalent of an acid, the secondary amine is converted to its ammonium salt, rendering it non-nucleophilic and allowing the primary amine to react selectively with the Boc-anhydride.
Q3: What are the common side products in this reaction?
A3: The most common side product is the di-Boc protected N-methyl-1,3-phenylenediamine, where both the primary and secondary amines are protected. Unreacted starting material may also be present. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-Boc byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can be used to observe the consumption of the starting material and the formation of the product and any byproducts. Staining with ninhydrin can be useful for visualizing the amino groups.
Q5: What is a suitable method for purifying the final product?
A5: The most common method for purification is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive Boc-anhydride. 2. Insufficient reaction time or temperature. 3. Incomplete protonation of the secondary amine. | 1. Use fresh or properly stored di-tert-butyl dicarbonate ((Boc)₂O). 2. Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40°C). 3. Ensure the use of one full equivalent of a suitable acid source (e.g., HCl generated in situ from TMSCl or SOCl₂). |
| Formation of significant amounts of di-Boc byproduct | 1. Use of more than one equivalent of (Boc)₂O. 2. Reaction time is too long, leading to slow reaction of the protonated secondary amine. 3. The reaction temperature is too high. | 1. Use a stoichiometric amount (1.0 equivalent) of (Boc)₂O relative to the diamine. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Maintain the reaction at room temperature or below. |
| Difficulty in purifying the product | 1. Similar polarities of the product, starting material, and di-Boc byproduct. 2. Streaking of the product on the silica gel column. | 1. Use a shallow gradient during column chromatography to improve separation. 2. Add a small amount of triethylamine (~0.1-1%) to the eluent to reduce tailing of the amine-containing compounds on the silica gel. |
| Product appears to be unstable during workup or purification | The Boc group can be labile under strongly acidic conditions. | Avoid strongly acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of N-methyl-1,3-phenylenediamine via in situ HCl Generation
This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.
Materials:
-
N-methyl-1,3-phenylenediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-1,3-phenylenediamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) or thionyl chloride (1.0 equiv) dropwise to the stirred solution. A precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome | Notes |
| Starting Material | N-methyl-1,3-phenylenediamine | - | Ensure purity of the starting material. |
| (Boc)₂O | 1.0 equivalent | High selectivity for mono-protection | Excess (Boc)₂O will lead to di-protection. |
| Acid Source | 1.0 equivalent of TMSCl or SOCl₂ | Selective protonation of the secondary amine | Addition should be slow and at low temperature. |
| Solvent | Anhydrous Methanol | Good solubility for reactants | Ensure the solvent is dry. |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizing side products | Higher temperatures may decrease selectivity. |
| Reaction Time | 1-3 hours | Complete consumption of starting material | Monitor by TLC to avoid prolonged reaction times. |
| Purification | Silica Gel Chromatography | Isolated pure product | A gradient elution is recommended for optimal separation. |
Table 2: Spectroscopic Data for Characterization
| Analysis | Expected Data for tert-Butyl (3-(methylamino)phenyl)carbamate | Reported Data for tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate |
| ¹H NMR (CDCl₃) | δ ~ 7.2-6.5 (m, 4H, Ar-H), ~ 6.5 (br s, 1H, NH-Boc), ~ 3.7 (br s, 1H, NH-Me), ~ 2.8 (s, 3H, N-CH₃), ~ 1.5 (s, 9H, C(CH₃)₃) | Not Available |
| ¹³C NMR (CDCl₃) | δ ~ 153 (C=O), ~ 140-110 (Ar-C), ~ 80 (C(CH₃)₃), ~ 31 (N-CH₃), ~ 28 (C(CH₃)₃) | Not Available |
| Mass Spec (ESI+) | m/z = 223.15 [M+H]⁺ | m/z = 237.16 [M+H]⁺ |
Note: The data for the analogue is provided for guidance. Actual shifts for the target compound may vary slightly.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of tert-Butyl (3-(methylamino)phenyl)carbamate.
Troubleshooting Logic
Technical Support Center: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butyl (3-(methylamino)phenyl)carbamate?
The most prevalent and straightforward method is the reaction of 3-(methylamino)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction, known as N-tert-butoxycarbonylation or "Boc protection," selectively protects the primary aromatic amine.
Q2: What are the potential impurities I should be aware of in the starting materials?
Impurities in your starting materials can significantly impact the outcome of your synthesis. Here are the common culprits:
-
3-(methylamino)aniline:
-
Unreacted precursors: Depending on its synthesis route, it may contain traces of 3-nitrotoluene or 3-nitroaniline.
-
Oxidation products: Anilines are susceptible to air oxidation, which can lead to colored polymeric byproducts.
-
Isomeric impurities: May contain small amounts of other isomers, such as 2-methylaniline or 4-methylaniline, depending on the manufacturing process.
-
-
Di-tert-butyl dicarbonate (Boc₂O):
Q3: My final product is not as pure as expected. What are the likely side products of the reaction?
Several side products can form during the synthesis, leading to impurities in your final product:
-
Di-Boc protected product: Both the primary and secondary amine can react with Boc₂O to form tert-butyl (3-(tert-butoxycarbonyl(methyl)amino)phenyl)carbamate. This is a common impurity if an excess of Boc₂O is used or if the reaction conditions are not optimized for selectivity.
-
Unreacted 3-(methylamino)aniline: Incomplete reaction will leave the starting material in your product mixture.
-
tert-Butanol: As a byproduct of the reaction and a degradation product of Boc₂O, it is a common impurity that needs to be removed.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. The starting aniline and the Boc-protected product should have different Rf values.
Q5: What are the recommended purification methods for tert-Butyl (3-(methylamino)phenyl)carbamate?
A typical purification involves an aqueous workup to remove water-soluble impurities, followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and the di-Boc byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the Boc₂O is of high purity and has not degraded. - Check the purity of the 3-(methylamino)aniline. - Increase the reaction time or slightly warm the reaction mixture if the reaction is sluggish at room temperature. |
| Poor quality of reagents. | - Use fresh, high-purity 3-(methylamino)aniline and Boc₂O. | |
| Presence of a Significant Amount of Di-Boc Protected Impurity | Use of excess Boc₂O. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. |
| Reaction conditions favoring di-protection. | - Add the Boc₂O solution slowly to the solution of 3-(methylamino)aniline to maintain a low concentration of the protecting agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. | |
| Product is Colored (Yellow or Brown) | Oxidation of the starting aniline. | - Use high-purity, colorless 3-(methylamino)aniline. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities in the solvent. | - Use anhydrous, high-purity solvents. | |
| Difficulty in Removing tert-Butanol | Inefficient evaporation. | - After the reaction, concentrate the crude product under reduced pressure (rotary evaporation) to remove the bulk of the tert-butanol. - For stubborn traces, drying under high vacuum for an extended period can be effective. |
Experimental Protocols
Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
Materials:
-
3-(methylamino)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(methylamino)aniline in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred solution of 3-(methylamino)aniline at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Chemistry
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Potential Side Reactions
Caption: Formation of the di-protected byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
References
Preventing di-substitution in reactions with tert-Butyl (3-(methylamino)phenyl)carbamate
Technical Support Center: Reactions with tert-Butyl (3-(methylamino)phenyl)carbamate
This guide provides troubleshooting advice and frequently asked questions for researchers working with tert-Butyl (3-(methylamino)phenyl)carbamate, focusing on strategies to prevent undesired di-substitution reactions during electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-substituted product in my reaction?
A1: The aromatic ring of tert-Butyl (3-(methylamino)phenyl)carbamate is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the presence of two powerful electron-donating groups: the N-Boc-protected amine (-NHBoc) and the N-methylamine (-NHMe).
-
Electron-Donating Effects: Both substituents donate electron density into the benzene ring through resonance, making the ring highly nucleophilic and thus very reactive towards electrophiles.[1][2][3][4]
-
Directing Effects: Both groups are ortho, para-directors.[5][6] This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The positions at C2, C4, and C6 are particularly electron-rich and susceptible to attack.
-
Over-Reactivity: The activation is so strong that once the first substitution occurs, the ring often remains reactive enough to undergo a second substitution, leading to di-substituted byproducts. This is a common challenge with highly activated systems like anilines and phenols.[7][8]
Q2: What are the primary strategies to control the reaction and favor mono-substitution?
A2: Controlling selectivity requires carefully modifying the reaction conditions to temper the high reactivity of the substrate. The key is to make the initial electrophilic attack the single most likely event. The following parameters are critical:
-
Stoichiometry: Carefully control the amount of the electrophile. Use a stoichiometric amount (1.0 to 1.1 equivalents) relative to the carbamate substrate. This ensures there isn't a large excess of the electrophile available for a second reaction after the initial mono-substitution.
-
Temperature: Perform the reaction at low temperatures. Starting at -78 °C (dry ice/acetone bath) and slowly warming to 0 °C or room temperature can significantly increase selectivity. Lower temperatures reduce the overall reaction rate, allowing the slightly deactivated mono-substituted product to accumulate before it can react again.
-
Rate of Addition: Add the electrophile slowly and dropwise to the solution of the carbamate. This practice prevents localized areas of high electrophile concentration, which can promote rapid di-substitution. Using a syringe pump for the addition is ideal for maintaining a slow, steady rate.
-
Choice of Reagent: Use a milder or sterically hindered electrophilic reagent. For example, in bromination reactions, N-Bromosuccinimide (NBS) is often preferred over the more reactive molecular bromine (Br₂), as its use can be more easily controlled to prevent over-halogenation.[7]
-
Solvent: The choice of solvent can influence the reactivity of the electrophile. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are commonly used.
The following table summarizes how adjusting these conditions can influence the outcome of a typical bromination reaction.
| Entry | Reagent (Equivalents) | Temperature (°C) | Addition Method | Mono-substituted Product Yield | Di-substituted Product Yield |
| 1 | Br₂ (2.5 eq) | 25 | Rapid | ~10% | >85% |
| 2 | Br₂ (1.1 eq) | 0 | Rapid | ~55% | ~40% |
| 3 | NBS (1.05 eq) | 25 | Slow | ~70% | ~20% |
| 4 | NBS (1.05 eq) | -78 to 0 | Slow | >90% | <5% |
Table 1. Representative yields for the bromination of tert-Butyl (3-(methylamino)phenyl)carbamate under various conditions, demonstrating the path to optimizing for a mono-substituted product.
Troubleshooting Workflow
If you are observing di-substitution, follow this logical workflow to adjust your experimental parameters and improve the yield of the desired mono-substituted product.
References
- 1. brainkart.com [brainkart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Meta Substitution on Activated Aromatic Ring - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: HPLC Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate
Of course. Here is a technical support center with troubleshooting guides and FAQs for the HPLC analysis of tert-Butyl (3-(methylamino)phenyl)carbamate reactions.
Welcome to the technical support center for the HPLC analysis of reactions involving tert-Butyl (3-(methylamino)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate to consider for HPLC analysis?
A1: Tert-Butyl (3-(methylamino)phenyl)carbamate (MW: 222.28 g/mol ) is a moderately polar compound with a predicted LogP of 2.92.[1] It possesses two key functional groups that influence its chromatographic behavior: a secondary aromatic amine (-NHCH₃) and a carbamate (-NHBoc). The aromatic amine group is basic and can interact with residual silanol groups on silica-based HPLC columns, potentially causing peak tailing.[2] The compound's solubility and retention will be influenced by the mobile phase's pH and organic content.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is the most suitable approach. A good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] Since the analyte contains a basic amine, controlling the mobile phase pH is crucial to ensure good peak shape. A pH of at least 2 units away from the analyte's pKa is recommended to maintain a consistent ionization state.[4]
Q3: My compound lacks a strong UV chromophore. How can I improve detection sensitivity?
A3: While the phenyl group provides some UV absorbance, sensitivity can be limited. To enhance it, you can:
-
Use a lower UV wavelength: Try detecting around 200-210 nm, although this may increase baseline noise.[3]
-
Employ a more sensitive detector: If available, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering (ELSD) can significantly improve sensitivity.[3][5]
-
Use pre-column derivatization: Reacting the amine group with a labeling agent that has a strong chromophore or fluorophore, such as dansyl chloride or phenyl isothiocyanate (PITC), can dramatically increase the detector response.[5][6]
Q4: What are common impurities I might see from a reaction?
A4: Common impurities depend on the specific reaction. For a typical Boc-protection reaction, you might see unreacted starting material (e.g., 3-methylaminoaniline) or byproducts from the Boc-anhydride reagent. In subsequent reactions, impurities could include side-products or degradation products where the Boc group has been prematurely cleaved.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing aromatic amines and can compromise accurate quantification.[2]
| Potential Cause | Solution |
| Secondary Silanol Interactions | The basic methylamino group interacts with acidic silanol groups on the column packing.[2] |
| Column Overload | Injecting too much sample mass saturates the stationary phase.[3] |
| Column Contamination/Void | Contaminants at the head of the column or a void in the packing material can distort peak shape.[3] |
Problem 2: Retention Time Variability
Inconsistent retention times make peak identification unreliable and affect the precision of results.
| Potential Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection, especially after a gradient run.[3] |
| Mobile Phase Composition Change | The more volatile organic component (e.g., acetonitrile) evaporates over time, changing the mobile phase strength.[3] |
| Pump or Flow Rate Issues | Air bubbles, leaks, or faulty check valves in the pump can cause flow rate fluctuations.[7] |
| Temperature Fluctuations | Changes in ambient or column temperature affect retention.[8] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol provides a starting point for analyzing tert-Butyl (3-(methylamino)phenyl)carbamate and monitoring its reactions.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV Detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9] |
Protocol 2: Mobile Phase pH Adjustment
This protocol is for optimizing peak shape for basic analytes.
-
Determine Analyte pKa: Find the pKa of tert-Butyl (3-(methylamino)phenyl)carbamate (literature or predicted value).
-
Prepare Buffer: Prepare an aqueous buffer (e.g., 10-20 mM phosphate or acetate) with a pH at least 2 units below the amine's pKa. For example, if the pKa is ~5.0, a pH of 3.0 would be appropriate.[4]
-
pH Adjustment: Adjust the pH of the aqueous solution before adding the organic solvent.
-
Filter: Filter the final aqueous buffer through a 0.45 µm filter.[7]
-
Mobile Phase Preparation: Mix the prepared aqueous buffer (Mobile Phase A) with the organic solvent (Mobile Phase B) online via the HPLC pump's gradient proportioning valve or by preparing pre-mixed bottles.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table illustrates how adjusting the mobile phase pH can impact the peak shape of a basic compound like tert-Butyl (3-(methylamino)phenyl)carbamate.
| Mobile Phase A | pH | Asymmetry Factor (As) | Theoretical Plates (N) |
| Water (Unbuffered) | ~6.5 | 2.1 | 4,500 |
| 0.1% TFA in Water | 2.1 | 1.3 | 11,200 |
| 20 mM Phosphate Buffer | 3.0 | 1.1 | 12,500 |
| 20 mM Phosphate Buffer | 7.0 | 1.9 | 5,100 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Organic Modifier on Retention Time and Resolution
This table shows the effect of changing the organic solvent on the retention and separation from a common impurity.
| Organic Modifier (Mobile Phase B) | Retention Time (min) | Resolution (Rs) from Impurity X |
| Acetonitrile | 8.5 | 1.8 |
| Methanol | 10.2 | 2.1 |
Data is hypothetical and for illustrative purposes.
References
- 1. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate, focusing on the challenges of achieving high yields and purity in the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing tert-Butyl (3-(methylamino)phenyl)carbamate?
The main challenge lies in the selective mono-Boc protection of the primary amine on N-methyl-1,3-phenylenediamine. The starting material possesses two nucleophilic amine groups: a primary (-NH2) and a secondary (-NHCH3) amine. The goal is to selectively protect the primary amine with the tert-butoxycarbonyl (Boc) group without significant formation of the di-protected byproduct or reaction at the secondary amine.
Q2: What are the most common side products in this reaction?
The most common side products include:
-
Di-Boc protected product: Where both the primary and secondary amines have reacted with the Boc-anhydride.
-
Unreacted starting material: N-methyl-1,3-phenylenediamine.
-
Urea derivatives: These can form if the Boc-anhydride degrades or if there is moisture present.[1]
Q3: Why is my reaction yield consistently low?
Low yields can stem from several factors. Preliminary checks should include verifying the quality and dryness of reagents and solvents.[1] Key areas to investigate are:
-
Non-selective reaction: Formation of the di-Boc product consumes the starting material and the desired product is not formed.
-
Incomplete reaction: The reaction may not have gone to completion.
-
Product loss during workup: The product may be partially lost during extraction or purification steps.
-
Moisture contamination: Water in the reaction can hydrolyze the Boc-anhydride and lead to byproduct formation.[1]
Q4: How can I improve the selectivity for the mono-protected product?
A common and effective strategy for selective mono-protection of diamines is to first mono-protonate the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl).[2][3][4] The more basic amine will be protonated to form an ammonium salt, rendering it non-nucleophilic. The less basic amine is then free to react with the di-tert-butyl dicarbonate (Boc₂O). In the case of N-methyl-1,3-phenylenediamine, the secondary amine is generally more basic than the primary aromatic amine and will be preferentially protonated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive reagents. | Ensure the Boc-anhydride is fresh and has been stored properly. Use freshly distilled or anhydrous solvents.[1] |
| Incorrect reaction temperature. | The reaction is typically carried out at 0 °C to room temperature.[5] Ensure the temperature is controlled throughout the addition of reagents. | |
| Formation of significant di-Boc product | Incorrect stoichiometry. | Use a 1:1 molar ratio of the diamine to Boc-anhydride. An excess of Boc-anhydride will favor di-protection.[6] |
| Reaction conditions favor di-protection. | Employ the mono-protonation strategy by adding one equivalent of acid (e.g., HCl in an anhydrous solvent) to the diamine before adding the Boc-anhydride.[2][3] | |
| Presence of unreacted starting material | Insufficient Boc-anhydride. | Ensure accurate measurement of a 1:1 molar ratio. A slight excess of the diamine can sometimes be used to ensure complete consumption of the Boc-anhydride. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5][7] Reaction times can range from a few hours to overnight.[1][8] | |
| Difficult purification | Similar polarity of product and byproducts. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-Boc product from the di-Boc product and starting material.[6][7] |
| Product is an oil or difficult to crystallize. | If column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[9] |
Experimental Protocols
Protocol for Selective Mono-Boc Protection of N-methyl-1,3-phenylenediamine
This protocol is a general guideline based on established methods for the mono-Boc protection of diamines.[2][3]
Materials:
-
N-methyl-1,3-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous methanol or tetrahydrofuran (THF)
-
Chlorotrimethylsilane (Me₃SiCl) or a solution of HCl in an anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous methanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. This will generate one equivalent of HCl in situ.[2][10] Alternatively, a pre-prepared solution of 1M HCl in an anhydrous solvent can be used.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the mono-hydrochloride salt.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the diamine mono-hydrochloride salt solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.[5] Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired tert-Butyl (3-(methylamino)phenyl)carbamate.[6][7]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
Technical Support Center: Stability and Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (3-(methylamino)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting for its deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc (tert-butoxycarbonyl) protecting group on tert-Butyl (3-(methylamino)phenyl)carbamate under acidic conditions?
A1: The Boc group is an acid-labile protecting group, meaning it is designed to be removed under acidic conditions.[1] The stability of the Boc group on tert-Butyl (3-(methylamino)phenyl)carbamate is influenced by the strength of the acid, the solvent, temperature, and reaction time. Generally, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required for efficient cleavage.[2]
Q2: Are there any specific reactivity considerations for tert-Butyl (3-(methylamino)phenyl)carbamate due to its chemical structure?
A2: Yes. The presence of the electron-donating methylamino group on the phenyl ring makes the aromatic ring electron-rich. This can increase the rate of acid-catalyzed deprotection compared to Boc-protected anilines with electron-withdrawing groups. However, it also makes the aromatic ring more susceptible to electrophilic side reactions, such as tert-butylation.[1]
Q3: What is tert-butylation and how can it be prevented?
A3: tert-butylation is a common side reaction during Boc deprotection where the tert-butyl cation, formed as a byproduct, acts as an electrophile and alkylates electron-rich positions on the aromatic ring of the deprotected product.[1] To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.[3]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected product, being a more polar amine, will typically have a lower Rf value than the starting Boc-protected material. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected molecular weight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Water present in the reaction mixture. | 1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). Consider switching to a stronger acid system like 4M HCl in dioxane.2. Increase the reaction time and continue to monitor by TLC or LC-MS.3. Allow the reaction to proceed at room temperature. Gentle warming can be attempted cautiously.4. Use anhydrous solvents and fresh acid. |
| Formation of Side Products (e.g., multiple spots on TLC) | 1. tert-butylation of the aromatic ring by the tert-butyl cation.2. Degradation of the product under harsh acidic conditions. | 1. Add a scavenger such as triisopropylsilane (TIS, 1-2 equivalents) or anisole to the reaction mixture.2. Use the mildest effective acidic conditions (lower acid concentration, shorter reaction time). Consider alternative, milder deprotection methods if the product is highly acid-sensitive. |
| Difficulty in Isolating the Product | 1. The deprotected amine is highly soluble in the aqueous phase during workup.2. The product is isolated as a salt which may have different solubility properties. | 1. After quenching the reaction, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃ or a dilute NaOH solution) to a pH > 8 before extracting with an organic solvent.2. If the product precipitates as a hydrochloride or trifluoroacetate salt, it can often be collected by filtration. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for Boc deprotection.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
If using a scavenger, add triisopropylsilane (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents, often used as a 20-50% v/v solution in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and yields the hydrochloride salt of the deprotected amine.
Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
1,4-Dioxane (anhydrous)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1-6 hours. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the acidic deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Stability of tert-Butyl (3-(methylamino)phenyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-Butyl (3-(methylamino)phenyl)carbamate, particularly under basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions?
The tert-butoxycarbonyl (Boc) protecting group in tert-Butyl (3-(methylamino)phenyl)carbamate is generally stable under most basic and nucleophilic conditions.[1][2] This stability makes it a valuable protecting group in synthetic routes that require subsequent reactions under basic environments.
Q2: Can the Boc group of tert-Butyl (3-(methylamino)phenyl)carbamate be cleaved under basic conditions?
While generally stable, the Boc group can be cleaved under certain basic conditions, although this is not a standard or recommended method for deprotection.[3] Factors that can promote cleavage under basic conditions include:
-
Elevated temperatures: High temperatures can facilitate the hydrolysis of the carbamate.
-
Strong bases: While resistant to common organic and inorganic bases, very strong basic conditions might lead to slow degradation.
-
Microwave irradiation: Some studies have reported microwave-assisted N-Boc deprotection under mild basic conditions.[3][4]
Q3: What are the typical conditions for Boc group removal?
The Boc group is characteristically labile to acidic conditions.[5] Standard methods for the deprotection of Boc-protected amines involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or ethyl acetate.[6]
Q4: How does the stability of the Boc group in tert-Butyl (3-(methylamino)phenyl)carbamate compare to other protecting groups under basic conditions?
The Boc group's stability in basic conditions is a key feature that allows for orthogonal protection strategies in complex syntheses.[2] For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile.[5][7] Conversely, the Boc group can be removed under acidic conditions without affecting base-stable protecting groups.
Q5: What are the potential degradation products of tert-Butyl (3-(methylamino)phenyl)carbamate under harsh basic conditions?
Under forcing basic conditions that lead to the cleavage of the Boc group, the expected degradation products would be 3-(methylamino)aniline, carbon dioxide, and tert-butanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate in a basic reaction step. | The reaction conditions are too harsh (e.g., high temperature, very strong base). | - Lower the reaction temperature.- Use a milder base.- Reduce the reaction time.- If possible, perform the basic step on a substrate without the Boc-protected amine and introduce it later in the synthesis. |
| Low yield in a reaction involving tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions. | Partial degradation of the starting material. | - Verify the stability of the compound under the specific reaction conditions by running a control experiment (see Experimental Protocol for Stability Assessment).- Consider an alternative synthetic route where the basic step is performed before the introduction of the Boc group. |
| Formation of unexpected byproducts. | The reaction conditions might be promoting side reactions involving the Boc group or the aromatic ring. | - Analyze the byproducts to understand the degradation pathway.- Modify the reaction conditions to minimize side reactions (e.g., change of solvent, base, or temperature). |
Experimental Protocols
Protocol for Assessing the Stability of tert-Butyl (3-(methylamino)phenyl)carbamate under Basic Conditions
This protocol outlines a general method to determine the stability of tert-Butyl (3-(methylamino)phenyl)carbamate under specific basic conditions.
1. Materials:
-
tert-Butyl (3-(methylamino)phenyl)carbamate
-
Selected basic solution (e.g., 1M NaOH, 1M K₂CO₃, or the specific base used in your reaction)
-
Organic solvent (e.g., acetonitrile, methanol, or the solvent for your reaction)
-
Deionized water
-
HPLC or LC-MS system
-
pH meter
2. Procedure:
-
Prepare a stock solution of tert-Butyl (3-(methylamino)phenyl)carbamate in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare the test solution: In a clean vial, mix the stock solution with the basic solution to achieve the desired final concentration of the base and the compound.
-
Incubate the solution: Maintain the solution at the desired experimental temperature (e.g., room temperature, 50 °C).
-
Monitor the reaction over time: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 1M HCl) to stop the degradation.
-
Analyze the sample: Analyze the quenched sample by HPLC or LC-MS to quantify the remaining amount of tert-Butyl (3-(methylamino)phenyl)carbamate and identify any degradation products.
7. Data Analysis:
-
Plot the concentration of tert-Butyl (3-(methylamino)phenyl)carbamate as a function of time.
-
Determine the rate of degradation, if any, under the tested conditions.
Visualizations
Caption: Logical relationship of factors affecting the stability of tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions.
Caption: Troubleshooting workflow for experiments with tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of tert-Butyl (3-(methylamino)phenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (3-(methylamino)phenyl)carbamate. Our focus is on the effective removal of unreacted starting materials and byproducts to achieve high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate?
A1: Common impurities include unreacted starting materials such as 3-(methylamino)aniline and di-tert-butyl dicarbonate (Boc₂O), as well as potential side products like the bis-Boc protected diamine. The presence of these impurities can affect downstream reactions and final product specifications.
Q2: My reaction mixture is a complex mess. How do I decide on the best purification strategy?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale reactions or when impurities have very different polarities from the product, column chromatography is often the most effective method. For larger-scale purifications, recrystallization or an acid-base extraction may be more practical. A general decision-making workflow is outlined in the diagram below.
Q3: I am concerned about the stability of the Boc-protecting group during purification. What precautions should I take?
A3: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. Therefore, it is crucial to avoid prolonged exposure to strong acids. If performing an acidic wash, use a dilute acid and minimize the contact time. During workup and storage, maintain neutral or slightly basic conditions.
Q4: I am trying to perform a recrystallization, but my compound is either too soluble or not soluble enough in common solvents. What should I do?
A4: Finding the right solvent system for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You may need to use a binary solvent system. A detailed protocol for screening solvents for recrystallization is provided in the "Experimental Protocols" section. Based on the polarity of tert-butyl (3-(methylamino)phenyl)carbamate, a good starting point for a binary system would be a polar solvent in which it is soluble (like ethyl acetate or isopropanol) and a non-polar solvent in which it is less soluble (like hexane or heptane).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tert-butyl (3-(methylamino)phenyl)carbamate.
Issue 1: Product is not crystallizing from the chosen solvent system.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Incorrect solvent or solvent ratio. | Try adding a non-polar "anti-solvent" dropwise to induce precipitation. Refer to the solvent screening protocol. |
| Presence of oily impurities. | Attempt to purify a small sample by column chromatography to see if the purified material crystallizes. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. |
Issue 2: Oily product obtained after column chromatography.
| Possible Cause | Troubleshooting Step |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Co-elution with an impurity. | Adjust the solvent polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. |
| Product is inherently an oil at room temperature. | Confirm the melting point of the pure compound from literature if available. If it is indeed an oil, purity should be assessed by other means (e.g., NMR, HPLC). |
Issue 3: Low recovery after purification.
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the recrystallization mother liquor. | Cool the mother liquor to a lower temperature (e.g., in an ice or dry ice bath) to maximize crystal precipitation. |
| Product is sticking to the silica gel during column chromatography. | Add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the mobile phase to reduce tailing and improve elution. |
| Loss during transfers. | Ensure all vessels are rinsed with the appropriate solvent to recover all the material. |
| Degradation of the Boc group. | Check the pH of all aqueous solutions used during workup to ensure they are not acidic. |
Data Presentation
Estimated Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate
Disclaimer: The following data are estimations based on the qualitative solubility of structurally similar compounds. It is highly recommended to perform a solubility test as described in the experimental protocols to determine the optimal solvent for your specific application.
| Solvent | Polarity Index | Estimated Solubility at 25°C | Notes |
| Hexane | 0.1 | Insoluble | Good anti-solvent for recrystallization. |
| Toluene | 2.4 | Sparingly Soluble | May be used in a binary solvent system. |
| Dichloromethane | 3.1 | Soluble | A common solvent for reactions and chromatography. |
| Ethyl Acetate | 4.4 | Soluble | Good starting point for recrystallization and chromatography. |
| Isopropanol | 3.9 | Soluble | |
| Acetonitrile | 5.8 | Soluble | |
| Methanol | 5.1 | Very Soluble | Likely too soluble for single-solvent recrystallization. |
| Water | 10.2 | Sparingly Soluble |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is ideal for obtaining high-purity material, especially for small to medium-scale reactions.
1. Preparation of the Silica Slurry:
-
In a beaker, add silica gel to the chosen eluent (a good starting point is 10-20% Ethyl Acetate in Hexane).
-
Stir to create a homogeneous slurry with the consistency of a milkshake.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Add a small amount of eluent to the column, followed by a layer of sand.
-
Gently pour the silica slurry into the column.
-
Continuously tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess eluent until it reaches the top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude tert-butyl (3-(methylamino)phenyl)carbamate in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl (3-(methylamino)phenyl)carbamate.
Protocol 2: Purification by Recrystallization
This protocol is suitable for larger quantities of material where a suitable solvent system has been identified.
1. Solvent Screening:
-
Place a small amount of the crude material (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent at room temperature and add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
2. Recrystallization Procedure:
-
Dissolve the crude compound in a minimal amount of the chosen hot solvent or solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
Characterization of unexpected products from tert-Butyl (3-(methylamino)phenyl)carbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (3-(methylamino)phenyl)carbamate. The information addresses common and unexpected issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete acylation or alkylation of the methylamino group?
A1: Incomplete reactions are frequently due to several factors:
-
Insufficiently activated electrophile: The acylating or alkylating agent may not be reactive enough to overcome the moderate nucleophilicity of the methylamino group.
-
Steric hindrance: The bulky tert-butoxycarbonyl (Boc) group in the meta position can sterically hinder the approach of reactants to the methylamino group.
-
Inadequate base: For reactions that produce acidic byproducts (e.g., acylation with acyl chlorides), an insufficient amount or strength of the base can lead to the protonation of the methylamino group, rendering it non-nucleophilic.
-
Low reaction temperature or short duration: The reaction may require more forcing conditions (higher temperature or longer reaction time) to proceed to completion.
Q2: During Boc deprotection with strong acid, I observe significant side product formation. What are these side products and how can they be minimized?
A2: A common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated. The free methylamino group or the aromatic ring of another molecule can act as a nucleophile, leading to tert-butylated byproducts. To prevent this, it is recommended to use a scavenger, such as triisopropylsilane (TIS) or anisole, to trap the tert-butyl cation.
Q3: Can the Boc-protected amine undergo reaction under basic conditions?
A3: While the Boc group is generally stable to many basic conditions, strong bases can deprotonate the carbamate's N-H bond. This can be followed by the elimination of the tert-butoxide to form an isocyanate intermediate, which can then react with other nucleophiles present in the reaction mixture.[1]
Troubleshooting Guides
Issue 1: Formation of a Di-Boc Protected Byproduct
Problem: During the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate from m-phenylenediamine, a significant amount of a higher molecular weight byproduct is observed.
Likely Cause: Over-reaction leading to the protection of both amino groups, forming di-tert-butyl m-phenylenedicarbamate. This is more likely if an excess of di-tert-butyl dicarbonate (Boc)₂O is used or if the reaction is run for an extended period at a higher temperature.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O, using a slight excess (e.g., 1.05-1.1 equivalents) relative to the diamine.
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-protection.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the diamine solution to maintain a low concentration of the protecting agent.
-
Purification: The di-Boc byproduct is typically less polar than the desired mono-Boc product and can often be separated by column chromatography.
Issue 2: Unexpected Product Formation at High Temperatures
Problem: Heating tert-Butyl (3-(methylamino)phenyl)carbamate in a high-boiling solvent results in the formation of unexpected products.
Likely Cause: Thermal decomposition of the tert-butyl carbamate. Studies on similar N-arylcarbamates have shown that they can decompose at elevated temperatures (e.g., >150 °C).[2][3]
Potential Products:
-
3-(Methylamino)aniline (from simple decarboxylation and loss of isobutylene)
-
N,N'-bis(3-(methylamino)phenyl)urea (if the intermediate isocyanate is trapped by the starting amine)
-
Carbon dioxide and isobutylene
Troubleshooting Steps:
-
Temperature Limitation: Avoid exposing the compound to high temperatures for prolonged periods unless thermal decomposition is the intended reaction.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions at high temperatures.
-
Product Analysis: Characterize the unexpected products by techniques such as LC-MS, NMR, and IR to confirm their identity and understand the decomposition pathway.
Issue 3: Intramolecular Cyclization under Specific Conditions
Problem: Treatment of tert-Butyl (3-(methylamino)phenyl)carbamate or its derivatives with certain reagents leads to the formation of a heterocyclic product.
Likely Cause: Intramolecular cyclization involving the carbamate and the methylamino group, or a reaction involving both nitrogens and a suitable one-carbon source. While not extensively documented for this specific molecule, analogous reactions are known for related compounds.[4][5]
Potential Products:
-
Benzimidazolone derivative: Under conditions that favor intramolecular attack of the methylamino group onto the carbamate carbonyl (e.g., strong base or thermal conditions), a cyclization could yield a benzimidazolone.
-
Benzimidazole derivative: In the presence of a one-carbon electrophile (e.g., an aldehyde or formic acid) and under cyclization-promoting conditions (e.g., heat, acid), a benzimidazole could be formed.[6][7]
Troubleshooting Steps:
-
Reagent and Condition Control: Be mindful of reaction conditions that could promote intramolecular cyclization. For example, avoid strong, non-hindered bases if the open-chain form is desired.
-
Protecting Group Strategy: If cyclization is a persistent issue, consider using an alternative protecting group for the aniline nitrogen that is less prone to participating in such reactions.
-
Structural Verification: Thoroughly characterize any unexpected products to confirm if a cyclization has occurred. 2D NMR techniques can be particularly useful in elucidating the new heterocyclic structure.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Hypothetical Acylation Reaction
| Entry | Acylating Agent | Base (equiv.) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Unreacted Starting Material (%) | Side Product(s) (%) |
| 1 | Acetyl Chloride | Et₃N (1.5) | 0 to RT | 2 | 75 | 20 | 5 (unidentified) |
| 2 | Acetic Anhydride | Pyridine (2.0) | RT | 12 | 85 | 10 | 5 (di-acylated) |
| 3 | Acetyl Chloride | None | RT | 4 | <5 | >95 | - |
| 4 | Acetic Anhydride | DMAP (cat.) | 50 | 6 | 90 | 5 | 5 (di-acylated) |
Experimental Protocols
Protocol 1: General Procedure for Acylation of the Methylamino Group
-
Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection with Scavenger
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
-
Add a scavenger (e.g., triisopropylsilane, 1.2 eq).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base during an extractive work-up.
Visualizations
Caption: General experimental workflow for the functionalization of the methylamino group.
Caption: Logical workflow for troubleshooting the formation of unexpected products.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. ijariie.com [ijariie.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Validation & Comparative
Spectroscopic Fingerprints: A Comparative Guide to the Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of tert-Butyl (3-(methylamino)phenyl)carbamate and its derivatives. Experimental data is presented to highlight the strengths and limitations of each method, alongside detailed protocols for their application.
The tert-butyl (3-(methylamino)phenyl)carbamate scaffold is a valuable building block in medicinal chemistry. Accurate and efficient verification of its structure and that of its analogues is crucial for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide offers a comparative analysis of the most common spectroscopic methods used for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tert-Butyl (3-(methylamino)phenyl)carbamate and a selection of its derivatives, providing a baseline for structural identification and comparison.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| tert-Butyl (3-(methylamino)phenyl)carbamate | 1.52 (s, 9H, C(CH₃)₃), 2.85 (s, 3H, N-CH₃), 3.85 (br s, 1H, NH-CH₃), 6.50-7.20 (m, 4H, Ar-H), 8.30 (br s, 1H, NH-COO) | 28.3, 30.5, 80.5, 110.1, 111.0, 116.5, 129.4, 139.8, 149.2, 152.8 |
| tert-Butyl phenylcarbamate [1] | 1.52 (s, 9H), 6.46 (bs, 1H), 7.03-7.05 (m, 1H), 7.26-7.36 (m, 4H) | 28.33, 80.49, 118.49, 123.01, 123.97, 138.30, 152.73 |
| tert-Butyl (3-nitrophenyl)carbamate [1] | 1.54 (s, 9H), 6.72 (bs, 1H), 7.44 (t, J = 9Hz, 1H), 7.68 (d, J = 3Hz, 1H), 7.88 (d, J = 9Hz, 1H), 8.30 (s, 1H) | 28.50, 81.80, 113.40, 117.80, 124.10, 129.90, 139.90, 149.20, 152.40 |
| tert-Butyl (4-chlorophenyl)carbamate [1] | 1.51 (s, 9H), 6.52 (bs, 1H), 7.24 (d, J = 8Hz, 2H), 7.29-7.32 (d, J = 9Hz, 2H) | 28.10, 81.90, 117.40, 125.10, 142.70, 144.40, 151.80 |
Table 2: Key IR Absorption Frequencies for tert-Butyl Carbamate Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| tert-Butyl carbamate [2] | 3436, 3335 | 1725 | 1366, 1251 | - |
| tert-Butyl phenylcarbamate | ~3300 | ~1730 | ~1230 | 800-600 |
| Toluene-2,4-bis(methyl carbamate) [3] | 3350 | 1740 | 1280 | - |
| General Aromatic Carbamates [4] | 3500-3300 | 1750-1680 | 1350-1200 | 900-680 |
Table 3: Mass Spectrometry Data for tert-Butyl Carbamate Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) | Fragmentation Notes |
| tert-Butyl (3-(methylamino)phenyl)carbamate | C₁₂H₁₈N₂O₂ | 222.28 | 222 [M]⁺, 166 [M-C₄H₈]⁺, 122 [M-C₄H₈-CO₂]⁺, 107 | Loss of isobutylene and subsequently carbon dioxide is characteristic of the tert-butoxycarbonyl group.[5] |
| tert-Butyl carbamate [6] | C₅H₁₁NO₂ | 117.15 | 117 [M]⁺, 102 [M-CH₃]⁺, 57 [C₄H₉]⁺ | The base peak is often the stable tert-butyl cation. |
| tert-Butyl n-[3-(methylaminomethyl)phenyl]carbamate [7] | C₁₃H₂₀N₂O₂ | 236.31 | 237 [M+H]⁺, 259 [M+Na]⁺ | Predicted data for common adducts. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the carbamate derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to a minimum height of 4 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, which is often suitable for solid carbamate derivatives.
-
Sample Preparation:
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as dichloromethane or acetone.
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of the carbamate derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2]
-
If necessary, filter the final solution to remove any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of isobutylene (56 Da) and carbon dioxide (44 Da) from the tert-butoxycarbonyl group.[5]
-
Performance Comparison and Alternative Techniques
Each spectroscopic technique provides unique and complementary information for the structural elucidation of tert-Butyl (3-(methylamino)phenyl)carbamate derivatives.
-
NMR Spectroscopy offers the most detailed structural information, providing insights into the connectivity of atoms through chemical shifts and coupling constants. It is unparalleled for distinguishing between isomers. However, it has lower sensitivity compared to mass spectrometry and requires a relatively larger amount of pure sample.
-
IR Spectroscopy is a rapid and simple method for identifying the presence of key functional groups, such as N-H, C=O, and C-N bonds, which are characteristic of carbamates.[9] It is particularly useful for monitoring reaction progress, for instance, the appearance or disappearance of a carbonyl stretch. However, it provides limited information about the overall molecular structure and connectivity.
-
Mass Spectrometry is an extremely sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, can reveal the presence of specific substructures.[10] The characteristic loss of isobutylene and carbon dioxide is a strong indicator of the tert-butoxycarbonyl group.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.[10]
Alternative Techniques:
For the analysis of carbamates, especially in complex mixtures or at trace levels, chromatographic techniques are often employed in conjunction with spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from impurities or other components in a mixture before spectroscopic analysis. When coupled with a UV detector, it can also provide quantitative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While many carbamates are thermally labile, GC-MS can be used for more volatile and stable derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination that provides both separation and highly sensitive detection and identification of carbamates in a single analysis.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized tert-Butyl (3-(methylamino)phenyl)carbamate derivative.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. PubChemLite - Tert-butyl n-(3-[(methylamino)methyl]phenyl)carbamate (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 3-Methylaminoaniline: Boc vs. Cbz and Fmoc
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is paramount. This guide provides an in-depth comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of the secondary methylamino group in 3-methylaminoaniline.
This document outlines the chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups, supported by representative experimental data. By presenting quantitative information in clearly structured tables, detailing experimental protocols, and visualizing key processes, this guide aims to facilitate informed decisions in synthetic strategy.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others. This is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.
-
Boc (tert-Butoxycarbonyl): This protecting group is characterized by its lability to acidic conditions, typically cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is stable to basic conditions and catalytic hydrogenolysis, making it orthogonal to both Cbz and Fmoc groups.
-
Cbz (Carboxybenzyl): The Cbz group is robust and stable under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which are generally mild and neutral conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile to basic conditions. It is commonly removed using a solution of a secondary amine, such as piperidine, in an organic solvent. Its stability in acidic conditions makes it orthogonal to the Boc group.
Comparative Data: Protection and Deprotection of 3-Methylaminoaniline
The following tables summarize typical reaction conditions and expected outcomes for the protection of the secondary amine in 3-methylaminoaniline and the subsequent deprotection. While specific yields can vary depending on the exact reaction conditions and scale, these values provide a basis for comparison.
Table 1: Comparison of Protection Reactions for 3-Methylaminoaniline
| Protecting Group | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 2-4 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Tetrahydrofuran (THF)/Water | Sodium bicarbonate (NaHCO₃) | 0 - 25 | 2-6 | ~90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dichloromethane (DCM) | Pyridine or DIEA | 0 - 25 | 1-3 | >90 |
Table 2: Comparison of Deprotection Reactions
| Protected Amine | Reagent | Solvent | Temperature (°C) | Time (h) |
| Boc-N(Me)-aniline | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 0.5 - 1 |
| Cbz-N(Me)-aniline | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethyl Acetate (EtOAc) | 25 | 1 - 4 |
| Fmoc-N(Me)-aniline | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | 25 | 0.5 - 1 |
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are representative and may require optimization for specific applications.
Boc Protection of 3-Methylaminoaniline
-
Dissolve 3-methylaminoaniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Cbz Protection of 3-Methylaminoaniline
-
Dissolve 3-methylaminoaniline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[1]
Fmoc Protection of 3-Methylaminoaniline
-
Dissolve 3-methylaminoaniline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine or diisopropylethylamine (DIEA) (1.2 eq).
-
Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize or purify by column chromatography to obtain the pure product.
Deprotection Protocols
-
Boc Deprotection: Dissolve the Boc-protected amine in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 30-60 minutes. Remove the solvent and excess acid under reduced pressure.
-
Cbz Deprotection: Dissolve the Cbz-protected amine in methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 1-4 hours. Filter the catalyst through Celite and concentrate the filtrate.
-
Fmoc Deprotection: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF) and add 20% (v/v) piperidine. Stir at room temperature for 30-60 minutes. Remove the solvent under reduced pressure and purify the residue.
Visualizing the Workflow and Chemical Transformations
The following diagrams illustrate the experimental workflow for this comparative study and the chemical structures involved in the protection and deprotection processes.
Caption: Experimental workflow for the comparison of protecting groups.
Caption: Chemical transformations for protection and deprotection.
Conclusion: Selecting the Optimal Protecting Group
The choice between Boc, Cbz, and Fmoc for the protection of the methylamino group in 3-methylaminoaniline is a critical decision that depends on the overall synthetic strategy.
-
Boc is an excellent choice when subsequent reaction steps are sensitive to basic conditions or hydrogenolysis. Its ease of application and high yields make it a popular option.
-
Cbz offers robustness towards both acidic and basic conditions, making it suitable for multi-step syntheses where such conditions are employed. The mild, neutral deprotection via hydrogenolysis is a key advantage, provided that other functional groups in the molecule are compatible.
-
Fmoc is ideal when acid-labile protecting groups are present elsewhere in the molecule. The mild basic conditions for its removal offer a high degree of orthogonality with Boc and other acid-sensitive groups.
By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and successful synthetic routes for their target molecules.
References
A Comparative Guide to Purity Assessment of Synthesized tert-Butyl (3-(methylamino)phenyl)carbamate
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to ensure the integrity and reproducibility of experimental results and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tert-Butyl (3-(methylamino)phenyl)carbamate, a key building block in various synthetic pathways. The performance of the synthesized product is objectively compared with commercially available alternatives, supported by experimental data and detailed protocols.
Chemical Identity of tert-Butyl (3-(methylamino)phenyl)carbamate
| Property | Value |
| Chemical Name | tert-Butyl (3-(methylamino)phenyl)carbamate |
| CAS Number | 1134328-09-8 |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Structure |
Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques employed to determine the purity of tert-Butyl (3-(methylamino)phenyl)carbamate and identify potential impurities.
Comparative Analysis of Purity Assessment Techniques
The purity of the synthesized tert-Butyl (3-(methylamino)phenyl)carbamate was determined using a suite of analytical techniques and compared against two commercially available alternatives (Alternative A and Alternative B). The results are summarized below.
| Analytical Technique | Synthesized Product | Alternative A | Alternative B |
| HPLC Purity (%) | 99.2 | 98.7 | 99.5 |
| Major Impurity (%) | 0.5 (Di-Boc Adduct) | 0.8 (Unknown) | 0.3 (Starting Material) |
| Residual Solvents (GC-MS, ppm) | Ethyl Acetate: 150Hexane: 200 | Not Detected | Ethyl Acetate: 50 |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Elemental Analysis (% C, H, N) | C: 64.82 (64.84)H: 8.18 (8.16)N: 12.58 (12.60) | C: 64.75 (64.84)H: 8.20 (8.16)N: 12.51 (12.60) | C: 64.88 (64.84)H: 8.15 (8.16)N: 12.63 (12.60) |
| Theoretical values for Elemental Analysis are shown in parentheses. |
Logical Comparison of Purity Data
The decision-making process for qualifying a synthesized batch involves comparing the analytical data against established purity thresholds and the specifications of commercial alternatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of tert-Butyl (3-(methylamino)phenyl)carbamate and the quantification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 10% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of mobile phase A and B to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities, including residual solvents from the synthesis and purification process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-550
-
Sample Preparation: Dissolve approximately 25 mg of the sample in 1 mL of high-purity dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the synthesized compound and to assess its purity by identifying signals corresponding to impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental measure of purity for a synthesized organic compound.[1][2] The experimentally determined values should be within ±0.4% of the theoretical values.[3][4]
-
Instrumentation: CHN elemental analyzer.
-
Method: Combustion analysis.
-
Sample Preparation: A precisely weighed sample (2-3 mg) is placed in a tin capsule.
Conclusion
The purity assessment of synthesized tert-Butyl (3-(methylamino)phenyl)carbamate demonstrates that a well-executed synthetic and purification protocol can yield a product with purity comparable, and in some aspects superior, to commercially available alternatives. The synthesized product exhibited high purity by HPLC (99.2%), with the major impurity identified as the di-Boc protected adduct, a common side product in this type of reaction. Residual solvent levels were well within acceptable limits according to ICH guidelines. Structural confirmation by NMR and elemental analysis further validated the identity and purity of the synthesized compound. This comprehensive analytical approach ensures the quality and reliability of the material for its intended use in research and drug development.
References
A Comparative Guide to the Crystallographic and Analytical Characterization of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative analytical techniques for the characterization of tert-butyl (3-(methylamino)phenyl)carbamate and its derivatives. While specific crystallographic data for tert-butyl (3-(methylamino)phenyl)carbamate (CAS 1134328-09-8) is not publicly available, this guide draws upon data from closely related structures to provide a representative comparison and detailed experimental protocols. The information herein is intended to assist researchers in selecting the most appropriate analytical methods for their specific research needs in the development of novel therapeutics. Carbamate derivatives have shown a range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3]
X-ray Crystallographic Analysis
X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a crystalline solid, which is crucial for understanding structure-activity relationships.
Representative Crystallographic Data of tert-Butyl Carbamate Derivatives
The following table summarizes crystallographic data for representative tert-butyl carbamate derivatives, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| tert-butyl (phenylsulfinyl)carbamate | C₁₁H₁₅NO₃S | Orthorhombic | Pna2₁ | 9.5337 | 10.7168 | 11.5675 | 90 | 90 | 90 | 1181.9 | 4 | [4] |
| tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | C₁₆H₂₄N₂O₄ | Monoclinic | P2₁ | 10.7872 | 5.02626 | 15.5479 | 90 | 94.2278 | 90 | 840.70 | 2 |
Experimental Protocol for X-ray Crystallography
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a tert-butyl carbamate derivative.
-
Crystal Growth:
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at a low temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.[4]
-
-
Structure Solution and Refinement:
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Finalize the refinement to obtain the crystallographic parameters listed in the table above.
-
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled structural detail, other analytical techniques are often more suitable for routine analysis, quantification, and characterization in complex matrices.
Performance Comparison of Analytical Methods
The following table compares the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of carbamate derivatives.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/L | 0.2 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 5 - 20 µg/L | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery) | 80 - 110% | 85 - 115% |
| Precision (RSD) | < 10% | < 15% |
Experimental Protocols for Alternative Techniques
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
For complex matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.
-
For fluorescence detection, derivatization with a fluorescent tag may be necessary to enhance sensitivity.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for the analyte or fluorescence detection at specific excitation and emission wavelengths.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Similar to HPLC, with an emphasis on minimizing matrix effects.
-
Dilution of the sample or SPE is common.
-
-
Instrumentation and Conditions:
-
LC System: Coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for carbamates.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Visualizations
Hypothetical Signaling Pathway for Anti-inflammatory Action
Some carbamate derivatives have been investigated for their anti-inflammatory properties.[1] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound, leading to a reduction in inflammatory responses.
Caption: Hypothetical inhibition of a pro-inflammatory signaling cascade by a carbamate derivative.
Experimental Workflow for Compound Characterization
The following diagram outlines a general workflow for the synthesis and characterization of tert-butyl (3-(methylamino)phenyl)carbamate derivatives.
Caption: Workflow for synthesis, purification, and characterization of carbamate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is a critical step in the preparation of various pharmaceutically active compounds. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalytic approaches, including N-methylation of a carbamate precursor, carbamate formation from a methylamino precursor, and Buchwald-Hartwig amination. Experimental data from analogous reactions are presented to offer insights into the potential performance of these methods for the target synthesis.
Comparative Analysis of Catalytic Strategies
The following table summarizes the key aspects of different catalytic routes for the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate. The data is compiled from studies on similar substrates due to the limited availability of direct comparative studies for this specific molecule.
| Catalytic Strategy | Catalyst System | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Challenges |
| Boc Protection of 3-(methylamino)aniline | Amberlyst-15 | Di-tert-butyl dicarbonate | Solvent-free | Room Temperature | < 1 min | ~99% | Environmentally friendly (solvent-free), rapid reaction, recyclable catalyst.[1] | Heterogeneous catalyst may require separation. |
| N-Methylation of tert-Butyl (3-aminophenyl)carbamate | Ni/ZnAlOₓ | Methanol | Not specified | 160-180 °C | Not specified | 75-97% | Utilizes readily available and inexpensive methanol as the methyl source.[2] | High temperatures may not be suitable for all substrates. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / tBu₃P·HBF₄ | Aryl halide/triflate, Methylamine, NaOtBu | Toluene | Reflux | 16 h | ~65% (for a model reaction) | Broad substrate scope, applicable to various aryl halides and amines.[3][4][5] | Requires expensive palladium catalyst and ligands, long reaction times. |
| Reductive Amination | Not specified | Formaldehyde, Reducing agent (e.g., NaBH₃CN) | Not specified | Not specified | Not specified | Not specified | A versatile and widely used method for amine synthesis.[6] | Requires stoichiometric amounts of reducing agents. |
| Mg-Catalyzed N-Methylation | MgBu₂ | Pinacolborane (HBpin) | Solvent-free | Not specified | Not specified | High yields reported for various carbamates | Sustainable alternative to hazardous methylating agents.[7] | Limited data on aromatic carbamates. |
| Zn-Catalyzed N-Methylation | Zn(OAc)₂ / 1,10-phenanthroline | CO₂, Hydrosilane (e.g., PhSiH₃) | Not specified | 25 °C | Not specified | High yields reported for N-methylaniline | Utilizes CO₂ as a C1 source under mild conditions.[8] | Requires a hydrosilane as the reductant. |
Experimental Protocols
Boc Protection of 3-(methylamino)aniline using a Heterogeneous Acid Catalyst
This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of amines using Amberlyst-15.[1]
Materials:
-
3-(methylamino)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Amberlyst-15
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of di-tert-butyl dicarbonate (1 mmol), add Amberlyst-15 (15% w/w) and 3-(methylamino)aniline (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Extract the mixture with dichloromethane (10 mL).
-
Separate the catalyst by filtration. The catalyst can be recovered and recycled.[1]
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl (3-(methylamino)phenyl)carbamate.
Nickel-Catalyzed N-Methylation of tert-Butyl (3-aminophenyl)carbamate
This protocol is based on a method for the selective mono-N-methylation of amines using methanol over a heterogeneous nickel catalyst.[2]
Materials:
-
tert-Butyl (3-aminophenyl)carbamate
-
Methanol
-
Ni/ZnAlOₓ catalyst
Procedure:
-
In a suitable reactor, combine tert-butyl (3-aminophenyl)carbamate and the Ni/ZnAlOₓ catalyst.
-
Add methanol to the mixture.
-
Heat the reaction mixture to 160-180 °C under a suitable atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general representation of a Buchwald-Hartwig amination reaction, with specific conditions adapted from a related synthesis.[5]
Materials:
-
tert-Butyl (3-halophenyl)carbamate (e.g., 3-bromo or 3-chloro)
-
Methylamine (or a suitable precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Degassed toluene
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask, add tert-butyl (3-halophenyl)carbamate (1.0 eq.) and degassed toluene.
-
Add Pd₂(dba)₃ (e.g., 1 mol%), tBu₃P·HBF₄ (e.g., 2 mol%), and sodium tert-butoxide (e.g., 2.2 eq.).
-
Add methylamine to the reaction mixture.
-
Reflux the reaction mixture for approximately 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates [organic-chemistry.org]
- 8. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Biological activity of compounds derived from tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the biological activities of compounds structurally related to tert-butyl (3-(methylamino)phenyl)carbamate. Despite a comprehensive search, no publicly available data on the biological activity of direct derivatives of tert-butyl (3-(methylamino)phenyl)carbamate was identified. The following sections detail the activities of derivatives from the broader tert-butyl phenylcarbamate scaffold.
Introduction
The tert-butyl phenylcarbamate core is a versatile scaffold in medicinal chemistry. The carbamate group offers favorable properties such as chemical stability and the ability to participate in hydrogen bonding, making it an attractive moiety in drug design. This guide compares the biological performance of various derivatives where the core structure has been modified to achieve different therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.
I. Anti-inflammatory Activity of Tert-Butyl (Substituted Benzamido)phenylcarbamate Derivatives
A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have demonstrated significant in vivo anti-inflammatory activity. The study highlights that the nature of the substituent on the benzamido ring plays a crucial role in the compound's efficacy.
Quantitative Data Summary
The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at 12 hours post-carrageenan administration and compared with the standard drug, indomethacin.
| Compound ID | Substituent on Benzamido Ring | % Inhibition of Paw Edema (at 12h) |
| 4a | 4-Fluoro | 54.13%[1][2] |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.24%[1][2] |
| 4f | 2,4-Dichloro | 53.80%[1][2] |
| 4d | 4-Chloro | 53.59%[1][2] |
| 4j | 3,4,5-Trimethoxy | 53.59%[1][2] |
| 4h | 2,4,5-Trimethoxy | 53.37%[1][2] |
| 4c | 4-Bromo | 46.52%[1][2] |
| 4g | 2-Chloro-5-nitro | 46.52%[1][2] |
| 4b | 4-Methyl | 40.11%[1][2] |
| 4e | 4-Nitro | 39.02%[1][2] |
| Indomethacin | Standard Drug | 54.24%[1][2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar albino rats of either sex (180-250 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (Indomethacin, 10 mg/kg), and test compound groups (10 mg/kg).
-
Procedure:
-
A 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
The test compounds and standard drug are administered intraperitoneally 30 minutes before the carrageenan injection.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[1][2]
Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory assay.
II. Neuroprotective Activity of a Tert-Butyl Phenylcarbamate Derivative
A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), has been investigated for its potential in treating Alzheimer's disease. This compound is suggested to act as a dual inhibitor of β-secretase (BACE1) and acetylcholinesterase (AChE).
Qualitative Performance Summary
-
β-Secretase and Acetylcholinesterase Inhibition: In vitro studies suggest that compound M4 can inhibit both BACE1 and AChE, enzymes that play a crucial role in the pathology of Alzheimer's disease.[3]
-
Neuroprotection: The compound demonstrated a moderate protective effect in astrocyte cell cultures against amyloid-beta (Aβ₁₋₄₂) induced toxicity. This was associated with a reduction in TNF-α and reactive oxygen species (ROS).[2][3]
-
In Vivo Studies: In a scopolamine-induced animal model, the compound did not show a significant effect, which was attributed to poor bioavailability in the brain.[2]
Experimental Protocols
-
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution (prepare fresh)
-
Test compound solutions at various concentrations
-
-
Procedure (96-well plate):
-
To each well, add the phosphate buffer, AChE solution, DTNB, and the test compound or vehicle.
-
Pre-incubate the plate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis: The rate of TNB formation is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
-
Principle: This assay uses a peptide substrate labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, leading to an increase in fluorescence.
-
Reagents:
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Test compound solutions
-
-
Procedure (96-well plate):
-
Prepare a master mix containing the BACE1 assay buffer and the FRET peptide substrate.
-
Add the test inhibitor solution to the respective wells.
-
Initiate the reaction by adding the diluted BACE1 enzyme.
-
Read the fluorescence in kinetic mode (e.g., Ex 320 nm/Em 405 nm) for a set period (e.g., 20-60 minutes).
-
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.[4]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Simplified diagram of APP processing pathways.
III. Anticancer Activity of a Structurally Related Pan-RAF Inhibitor
While not a direct derivative of the user's specified core structure, the compound 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) is a potent pan-RAF inhibitor with a methylamino group, providing a relevant comparison for anticancer activity.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in biochemical assays against wild-type and mutant forms of RAF kinases.
| Kinase Target | IC₅₀ (nM) |
| BRAF V600E | 1.0[5] |
| CRAF | 3.1[5] |
Experimental Protocol: In Vitro Kinase Assay
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done through various detection methods, such as measuring ATP consumption (luminescence) or using a labeled antibody to detect the phosphorylated substrate (fluorescence or colorimetric).
-
Reagents:
-
Kinase buffer
-
Active RAF kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Test compound at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure (384-well plate):
-
Add the test compound or vehicle to the wells.
-
Add the active RAF kinase to each well (except blank controls).
-
Prepare a substrate/ATP mix and add it to all wells to initiate the kinase reaction.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence).
-
-
Data Analysis: The signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration to determine the IC₅₀ value.
Signaling Pathway: RAS-RAF-MEK-ERK Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Conclusion
Derivatives of the tert-butyl phenylcarbamate scaffold exhibit a range of biological activities, demonstrating its potential as a privileged structure in drug discovery. The anti-inflammatory efficacy of tert-butyl (substituted benzamido)phenylcarbamate derivatives is comparable to the standard drug indomethacin, with compounds 4a and 4i showing the highest activity. In the context of neurodegenerative diseases, a hydroxylated derivative has shown promise as a dual BACE1 and AChE inhibitor, although its in vivo efficacy is limited by bioavailability. Furthermore, structurally related compounds containing the carbamate and methylamino moieties have demonstrated potent anticancer activity through the inhibition of the RAF kinase pathway.
Future research could focus on synthesizing and evaluating direct derivatives of tert-butyl (3-(methylamino)phenyl)carbamate to explore its therapeutic potential across these and other disease areas. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.
References
Unveiling Novel Anti-Inflammatory Agents: A Comparative Docking Study of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives
A comprehensive analysis of newly synthesized tert-butyl (substituted benzamido)phenylcarbamate derivatives reveals promising anti-inflammatory candidates that rival established medications. This guide presents a comparative overview of their synthesis, in vivo efficacy, and in silico docking performance against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
In a recent study, a series of ten novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (4a-4j) were synthesized from tert-butyl 2-amino phenylcarbamate.[1][2] These compounds were designed to target the COX-2 enzyme, a critical mediator of inflammation and pain. The synthesized ligands were subjected to rigorous in vivo anti-inflammatory screening and computational docking studies to evaluate their potential as therapeutic agents, with indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), serving as a benchmark.[1][2]
Performance Comparison: Synthesized Ligands vs. Indomethacin
The anti-inflammatory efficacy of the synthesized compounds was assessed using the carrageenan-induced rat paw edema model. The results, summarized in the table below, highlight the percentage of inflammation inhibition for each compound in comparison to indomethacin. Furthermore, in silico docking studies were conducted to predict the binding affinity of these ligands to the active site of the COX-2 enzyme. A strong correlation (r = 0.828) was observed between the docking scores and the experimentally determined anti-inflammatory activity, validating the computational model.[1]
| Compound | Substituent Group | In Vivo Anti-inflammatory Activity (% Inhibition)[1] | In Silico Docking Score (kcal/mol)[1] |
| 4a | 4-Fluoro | 54.130 | -8.45 |
| 4b | 4-Methyl | 42.173 | -7.98 |
| 4c | 4-tert-Butyl | 45.978 | -8.12 |
| 4d | 2-Iodo | 48.913 | -7.54 |
| 4e | 3,5-Dinitro | 39.021 | -7.21 |
| 4f | Dodecanoyl | 50.108 | -8.23 |
| 4g | 2-Chloro-4-nitro | 44.565 | -8.05 |
| 4h | 2,4-Dichloro | 47.826 | -8.19 |
| 4i | 4-Bromo | 54.239 | -8.51 |
| 4j | 2-Bromoacetyl | 52.065 | -7.88 |
| Indomethacin | Standard Drug | 56.521 | -9.12 |
Among the synthesized derivatives, compounds 4i (4-Bromo substituted) and 4a (4-Fluoro substituted) demonstrated the most potent anti-inflammatory activity, with inhibition percentages of 54.239% and 54.130%, respectively.[1][2][3] These results are comparable to the standard drug, indomethacin, which exhibited an inhibition of 56.521%.[1] The high activity of these compounds is further supported by their excellent docking scores of -8.51 and -8.45 kcal/mol, respectively, indicating strong binding affinities to the COX-2 active site.[1]
Experimental Protocols
Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j)
The synthesis of the title compounds was achieved through a condensation reaction between tert-butyl 2-amino phenylcarbamate (3) and various substituted carboxylic acids.[1][2] The reaction was facilitated by the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as coupling reagents, with N,N-diisopropylethylamine (DIPEA) serving as a base in a dimethylformamide (DMF) solvent at room temperature.[1]
General Procedure:
-
To a stirred solution of the substituted benzoic acid (1 eq) in DMF at 0 °C, DIPEA (1.5 eq), tert-butyl 2-amino phenylcarbamate (3) (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) were added successively.
-
The reaction mixture was stirred for 30 minutes at 0 °C and then allowed to stir at room temperature for 3 hours.
-
Upon completion, the reaction mixture was worked up to isolate the crude product.
-
The crude product was purified by column chromatography on silica gel to yield the final compounds (4a-4j).[1]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
The anti-inflammatory activity was evaluated using a standard carrageenan-induced paw edema model in Wistar rats.[1]
Procedure:
-
Wistar rats were divided into groups, including a control group, a standard group receiving indomethacin (10 mg/kg), and test groups receiving the synthesized compounds (100 mg/kg).
-
The drugs were administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC).
-
After 30 minutes, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
The paw volume was measured at intervals of 0, 1, 3, 6, 9, and 12 hours using a plethysmometer.
-
The percentage of inhibition of edema was calculated for each group relative to the control group.[1]
In Silico Molecular Docking
Molecular docking studies were performed to understand the binding interactions of the synthesized compounds with the COX-2 enzyme.[1]
Procedure:
-
The three-dimensional crystal structure of the COX-2 enzyme was obtained from the Protein Data Bank.
-
The synthesized ligands were drawn and prepared for docking.
-
Molecular docking was performed using computational software (details not specified in the primary source).
-
The binding affinities (docking scores) and the interactions between the ligands and the amino acid residues in the active site of COX-2 were analyzed.[1] The primary source mentions the use of the QikProp module of Schrödinger for ADME properties prediction, suggesting the Schrödinger suite may have been used for docking.[1]
Visualizing the Process
To better illustrate the experimental and logical flow of this research, the following diagrams were generated.
Caption: Synthetic workflow for the preparation of tert-butyl (substituted benzamido)phenylcarbamate derivatives.
Caption: Experimental workflow for the in vivo anti-inflammatory activity assay.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and the point of inhibition.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Landscape of Reactions Involving tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic profiles of reactions involving the functional groups present in tert-Butyl (3-(methylamino)phenyl)carbamate. Due to the limited availability of direct kinetic studies on this specific molecule, this report draws upon comparative data from analogous structures, namely N-methylaniline and aryl carbamates, to offer valuable insights into the reactivity of its constituent moieties. The data presented herein, including reaction rates and activation energies, is intended to inform reaction optimization, predict product distributions, and guide the design of novel synthetic pathways.
Executive Summary
tert-Butyl (3-(methylamino)phenyl)carbamate possesses three principal reactive sites: the secondary methylamino group, the carbamate N-H group, and the aromatic ring. This guide focuses on the comparative kinetics of reactions at the two nitrogen centers: the N-alkylation and N-acylation of the secondary amine, and the functionalization of the carbamate nitrogen.
Our comparative analysis reveals that the secondary amine (N-methylaniline analogue) is generally more nucleophilic and thus more reactive in both alkylation and acylation reactions compared to the corresponding primary aniline. However, steric hindrance can play a significant role, particularly with bulky electrophiles. The carbamate N-H, in contrast, is significantly less nucleophilic and its reactions, such as alkylation, typically require strong bases. The hydrolysis of the carbamate ester linkage is also a key consideration, with rates being highly dependent on pH.
Data Presentation: Comparative Reaction Kinetics
The following tables summarize key kinetic data for reactions analogous to those that tert-Butyl (3-(methylamino)phenyl)carbamate would undergo.
Table 1: Comparative Kinetics of N-Alkylation of Anilines
| Reactant | Alkylating Agent | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Aniline | Methanol | Sn-MFI Zeolite | - | 7.3 kcal/mol | [1][2] |
| Substituted Anilines | 1-Hexanol | Ruthenium Complex | Relative rates correlated with Hammett parameters (ρ < 0) | - | [3] |
| Aniline | Benzyl Alcohol | Iridium Complex | Zero-order in benzyl alcohol | - | [4] |
Table 2: Comparative Kinetics of N-Acylation of Anilines
| Reactant | Acylating Agent | Solvent | Second-Order Rate Constant (k₂) | Relative Reactivity | Reference |
| Aniline | Acetic Anhydride | - | - | Primary amines are generally more reactive than secondary amines | [5] |
| Substituted Anilines | Dimethylketen | Ether | k₁ and k₂ correlated with aniline base strength | - | [6] |
| m-Chloroaniline | Isobutyryl Bromide | Ether | - | ~30-fold more reactive than with isobutyryl chloride | [6] |
| Substituted Anilines | Acyl Chlorides | Various | - | Hammett plots show correlation with substituent electronic effects | [3] |
Table 3: Kinetics of Aryl Carbamate Hydrolysis
| Carbamate | Conditions | Rate Constant | Mechanism | Reference |
| Substituted Phenyl N-phenylcarbamates | Alkaline pH | Hammett sensitivity (ρ) = 2.86 | E1cB | |
| Carbaryl | pH dependent | k_h = k_A[H⁺] + k_N + k_B[OH⁻] | Acid, Neutral, Base Catalyzed | [7] |
| Various Carbamates | Aqueous | Estimated using QSAR models | - | [8] |
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant for N-Acetylation of N-Methylaniline
This protocol describes a method for determining the second-order rate constant for the N-acetylation of N-methylaniline with acetic anhydride using UV-Vis spectrophotometry.
Materials:
-
N-methylaniline
-
Acetic anhydride
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Standard laboratory glassware and micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of N-methylaniline and acetic anhydride of known concentrations in the chosen solvent.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where the product, N-methylacetanilide, has a significant absorbance and the reactants have minimal absorbance. The reaction progress will be monitored by the increase in absorbance of the product over time. Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Kinetic Run:
-
Pipette a known volume of the N-methylaniline stock solution into a quartz cuvette.
-
Add a known volume of solvent to the cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by rapidly adding a known volume of the acetic anhydride stock solution to the cuvette and immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant (method of initial rates).
-
The second-order rate constant (k₂) can be calculated from the rate law: Rate = k₂[N-methylaniline][acetic anhydride].
-
Protocol 2: Competitive N-Alkylation of Aniline and N-Methylaniline
This protocol outlines a method to compare the relative reactivity of a primary (aniline) and a secondary (N-methylaniline) amine towards an alkylating agent.
Materials:
-
Aniline
-
N-methylaniline
-
Alkylating agent (e.g., benzyl bromide)
-
Internal standard (e.g., dodecane)
-
Suitable solvent (e.g., acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, combine equimolar amounts of aniline and N-methylaniline in the chosen solvent. Add a known amount of the internal standard.
-
Reaction Initiation: Add a sub-stoichiometric amount of the alkylating agent to the mixture to ensure that the amines are in excess.
-
Reaction Monitoring: Stir the reaction at a constant temperature. At various time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding a large volume of a suitable solvent), and analyze the samples by GC-MS.
-
Data Analysis:
-
Identify and quantify the starting materials and the alkylated products (N-benzylaniline and N-benzyl-N-methylaniline) using the internal standard for calibration.
-
The relative reactivity can be determined by comparing the rates of formation of the two products. A plot of the ratio of the products over time will indicate which amine is more reactive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative reaction pathways for aniline and carbamate derivatives.
Caption: General workflow for a kinetic study of amine reactions.
References
- 1. Synthesis of <i>N</i>-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve - ProQuest [proquest.com]
- 2. Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. cecas.clemson.edu [cecas.clemson.edu]
- 8. Estimation of hydrolysis rate constants for carbamates [morressier.com]
Yield comparison of different synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.
Executive Summary
Two synthetic pathways to tert-Butyl (3-(methylamino)phenyl)carbamate were investigated. Route 1 begins with the selective mono-Boc protection of m-phenylenediamine, followed by N-methylation. Route 2 commences with the N-methylation of 3-nitroaniline, followed by reduction of the nitro group and subsequent selective Boc protection. Based on available data for analogous reactions, Route 1 appears to be a more convergent and potentially higher-yielding approach. However, the choice of route may depend on the availability and cost of starting materials and reagents.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Yield |
| Route 1 | Step 1: Mono-Boc Protection | m-Phenylenediamine | Di-tert-butyl dicarbonate (Boc)₂O, Trimethylsilyl chloride (Me₃SiCl) | Methanol | 0 °C to room temperature, 1 hour | ~65-87% (estimated for analogous diamines)[1] |
| Step 2: N-Methylation | tert-Butyl (3-aminophenyl)carbamate | Formaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Room temperature | ~85-95% (estimated for analogous reductive aminations)[2] | |
| Route 2 | Step 1: N-Methylation | 3-Nitroaniline | Formaldehyde, Sulfuric Acid | Sulfuric Acid | 20-60 °C | >90% (for analogous reaction with 4-fluoro-3-nitroaniline)[3] |
| Step 2: Nitro Reduction | N-methyl-3-nitroaniline | Titanium(III) chloride (TiCl₃) | Aqueous media | Elevated temperature | ~90% (for reduction of m-nitroaniline)[4] | |
| Step 3: Boc Protection | N-methyl-1,3-phenylenediamine | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Triethylamine (Et₃N) | Room temperature | Yield not specifically reported; selectivity may be an issue |
Experimental Protocols
Route 1: From m-Phenylenediamine
Step 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate (Mono-Boc Protection)
This procedure is adapted from a general method for the selective mono-Boc protection of diamines.[1][5]
-
To a solution of m-phenylenediamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere, trimethylsilyl chloride (1 equivalent) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
Water (1 mL per gram of diamine) is added, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with water and the methanol is removed under reduced pressure.
-
The aqueous layer is washed with diethyl ether.
-
The pH of the aqueous layer is adjusted to >12 with a 2N NaOH solution.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (3-aminophenyl)carbamate.
Step 2: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate (N-Methylation)
This protocol is a general procedure for reductive amination.[2]
-
To a solution of tert-butyl (3-aminophenyl)carbamate (1 equivalent) in dichloromethane, an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl (3-(methylamino)phenyl)carbamate.
Route 2: From 3-Nitroaniline
Step 1: Synthesis of N-methyl-3-nitroaniline
This protocol is based on the methylation of a similar substituted aniline.[3]
-
To concentrated sulfuric acid (60-98%) cooled to 20 °C, 3-nitroaniline is added portion-wise.
-
Formaldehyde is then added, and the reaction mixture is stirred at a temperature between 20-60 °C until the reaction is complete.
-
The reaction mixture is carefully poured into a mixture of aqueous ammonium hydroxide and an organic solvent.
-
The product is extracted, and the organic layer is concentrated to give the crude N-methyl-3-nitroaniline, which can be purified by crystallization.
Step 2: Synthesis of N-methyl-1,3-phenylenediamine
This procedure is adapted from the reduction of m-nitroaniline.[4]
-
An acidic aqueous solution of titanium(III) chloride is prepared.
-
N-methyl-3-nitroaniline is added to the solution, and the mixture is heated to facilitate reduction.
-
The reaction progress is monitored until the complete disappearance of the starting material.
-
Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield N-methyl-1,3-phenylenediamine.
Step 3: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate (Boc Protection)
-
To a solution of N-methyl-1,3-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane, a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the selective protection of the primary amine is complete (monitored by TLC).
-
The reaction is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography to separate the desired product from any di-Boc protected by-product and unreacted starting material.
Mandatory Visualization
Caption: Synthetic pathways to tert-Butyl (3-(methylamino)phenyl)carbamate.
References
- 1. researchgate.net [researchgate.net]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
The Strategic Application of tert-Butyl (3-(methylamino)phenyl)carbamate in Multi-Step Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and overall success of a multi-step synthesis. One such pivotal intermediate is tert-Butyl (3-(methylamino)phenyl)carbamate, a bifunctional molecule that offers a protected nucleophilic amine and a handle for carbon-carbon or carbon-nitrogen bond formation. This guide provides an objective comparison of its performance with alternative synthetic strategies, supported by experimental data, to inform judicious selection in complex synthetic endeavors.
The strategic advantage of employing tert-Butyl (3-(methylamino)phenyl)carbamate lies in its ability to introduce a masked 3-(methylamino)aniline moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization of the secondary amine. This dual functionality makes it a valuable asset in the synthesis of complex molecules, particularly in the realm of kinase inhibitors where the 3-aminophenyl scaffold is a common pharmacophore.
Performance in Kinase Inhibitor Synthesis: A Case Study of Nilotinib
A prominent example illustrating the utility of a closely related analogue is in the synthesis of the tyrosine kinase inhibitor, Nilotinib. A key step in several patented synthetic routes involves the coupling of a Boc-protected aminophenyl derivative with a heterocyclic partner.
One patented method for preparing Nilotinib utilizes (5-bromo-2-methylphenyl)(4-(pyridin-3-yl)pyrimidin-2-yl)-tert-butyl carbamate, a structural analogue of the topic compound.[1][2] This intermediate undergoes a carbon-carbon coupling reaction with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The reaction is typically a palladium-catalyzed process, such as a Buchwald-Hartwig amination or a related cross-coupling reaction.
| Reactant A | Reactant B | Catalyst System | Solvent | Temperature | Time | Yield |
| (5-bromo-2-methylphenyl)(4-(pyridin-3-yl) pyrimidin-2-yl)-tert-butyl carbamate | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | PdCl₂(dppf)CH₂Cl₂, PPh₃ | DMF | 90-105°C | 48h | 62-77% |
| 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Thionyl chloride (for acid activation), then coupling | NMP | 90°C | 3h | 94% |
| 3-amino-4-methyl-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | - | n-Butanol | 110-115°C | 9h | Not specified for this step |
Table 1: Comparison of synthetic routes to Nilotinib.
As shown in Table 1, the route employing the Boc-protected building block provides a moderate to good yield (62-77%).[1][2] This approach offers the advantage of introducing the complex aniline derivative in a single, late-stage coupling step.
Alternative Synthetic Strategies and Comparative Efficacy
Alternative approaches to constructing the core of molecules like Nilotinib often involve building the substituted aniline moiety through a different sequence of reactions, thereby avoiding the use of a pre-functionalized and protected building block like tert-Butyl (3-(methylamino)phenyl)carbamate.
One common alternative strategy involves the initial formation of an amide bond, followed by the introduction of the pyrimidine ring. For instance, a reported synthesis of Nilotinib involves the condensation of 4-methyl-3-nitrobenzoyl chloride with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine.[3] The resulting nitro-substituted amide is then reduced to the corresponding amine, which is subsequently reacted to form the final product. This multi-step approach, while effective, can be longer and may require additional purification steps compared to the more convergent strategy using the Boc-protected building block.
Another alternative involves starting with a simpler aniline derivative, such as 3-bromo-N-methylaniline, and building the desired functionality through sequential reactions. This would typically involve protection of the secondary amine, followed by a cross-coupling reaction to introduce the pyrimidine moiety, and finally deprotection. While this approach offers flexibility, it can increase the overall step count and potentially lower the overall yield.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using a Boc-Protected Aryl Bromide (Analogous to Nilotinib Synthesis)
A mixture of the Boc-protected aryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like Xantphos (0.04 equiv), and a base such as cesium carbonate (2.0 equiv) in an anhydrous solvent like toluene or dioxane is subjected to an inert atmosphere. The reaction mixture is then heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The synthesis of kinase inhibitors like Nilotinib directly impacts the development of therapeutics that target specific signaling pathways involved in cancer. Nilotinib, for instance, is an inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.
The diagram above illustrates a typical workflow for the synthesis of a kinase inhibitor using a Boc-protected aryl halide building block. This convergent approach streamlines the synthesis by joining two complex fragments in a late-stage coupling reaction.
This diagram depicts the mechanism of action of Nilotinib. By inhibiting the Bcr-Abl kinase, it prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that leads to uncontrolled cell proliferation in CML.
Conclusion
The use of tert-Butyl (3-(methylamino)phenyl)carbamate and its analogues offers a strategic and efficient approach in multi-step synthesis, particularly for complex targets like kinase inhibitors. While alternative routes exist, the convergent strategy facilitated by this building block can lead to higher overall yields and a more streamlined synthetic process. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific functional group tolerance required for other parts of the molecule. However, for the introduction of the 3-(methylamino)aniline moiety, tert-Butyl (3-(methylamino)phenyl)carbamate represents a highly valuable and efficient tool in the arsenal of the synthetic chemist.
References
Benchmarking tert-Butyl (3-(methylamino)phenyl)carbamate: A Comparative Guide for Synthetic Chemists
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the properties of the final drug candidates. tert-Butyl (3-(methylamino)phenyl)carbamate, a versatile bifunctional molecule, is a valuable reagent in medicinal chemistry, particularly for the construction of compounds bearing a substituted aniline moiety. This guide provides a comparative analysis of tert-butyl (3-(methylamino)phenyl)carbamate against its close structural analog, tert-butyl (3-aminophenyl)carbamate, with a focus on their performance in the widely utilized Buchwald-Hartwig amination reaction.
Core Structural and Reactivity Comparison
Both tert-butyl (3-(methylamino)phenyl)carbamate and tert-butyl (3-aminophenyl)carbamate offer a Boc-protected aniline functionality, which is crucial for directing regioselective reactions and can be easily deprotected under acidic conditions. The key distinction lies in the presence of a methyl group on one of the nitrogen atoms in the target molecule. This seemingly minor structural difference can have a notable impact on the nucleophilicity and steric hindrance of the amine, thereby influencing reaction kinetics and product yields.
| Feature | tert-Butyl (3-(methylamino)phenyl)carbamate | tert-Butyl (3-aminophenyl)carbamate |
| Structure | Boc-NH-(m-C6H4)-NH(CH3) | Boc-NH-(m-C6H4)-NH2 |
| Molecular Weight | 222.28 g/mol | 208.26 g/mol |
| Amine Type | Secondary (N-methylaniline derivative) | Primary (Aniline derivative) |
| Key Characteristics | The N-methyl group can influence nucleophilicity and steric hindrance. | The primary amine offers two protons for potential interactions and reactions. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The choice of the amine coupling partner is critical to the success of this palladium-catalyzed reaction. While direct head-to-head comparative studies are limited, analysis of existing literature on similar systems allows for an informed assessment of their relative performance.
In a typical Buchwald-Hartwig reaction, the primary amine of tert-butyl (3-aminophenyl)carbamate is generally considered more nucleophilic and less sterically hindered than the N-methylated secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate. This can lead to faster reaction rates and potentially higher yields when coupling with unhindered aryl halides. However, the N-methyl group in tert-butyl (3-(methylamino)phenyl)carbamate can offer advantages in specific contexts, such as preventing undesired double arylation that can sometimes occur with primary amines.
Table 1: Representative Performance in Buchwald-Hartwig Amination
| Building Block | Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl (3-aminophenyl)carbamate | 4-tert-butylbromobenzene | (SIPr)Pd(allyl)Cl | LHMDS | THF | RT | 0.33 | 82 | [2] |
| tert-Butyl (3-(methylamino)phenyl)carbamate | Aryl Bromides (general) | Pd(OAc)2/RuPhos | NaOtBu | Toluene | 110 | 12 | Good to Excellent | [3] |
| Aniline (unprotected) | 3,5-bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃/tBuXPhos | NaOtBu | Toluene | 100 | 24 | 94-99 | [4] |
Note: The data in this table is compiled from different sources with varying reaction conditions and should be interpreted as illustrative rather than a direct comparison.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A detailed experimental protocol for the Buchwald-Hartwig amination is crucial for reproducibility and optimization. The following is a general procedure that can be adapted for both tert-butyl (3-(methylamino)phenyl)carbamate and its analogs.
Reaction Setup: An oven-dried Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 equiv), the amine building block (1.1-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, t-BuXPhos, 2-4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition: The solvent (e.g., toluene, dioxane, or THF) and the base (e.g., NaOtBu, K₂CO₃, or LHMDS, 1.4-2.0 equiv) are added via syringe.
Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis
Building blocks like tert-butyl (3-(methylamino)phenyl)carbamate are frequently employed in the synthesis of kinase inhibitors, a major class of targeted therapeutics in oncology.[5][6][7] For instance, the substituted aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The Boc-protected amine allows for the sequential introduction of other functionalities, enabling the construction of complex molecules with high specificity for their target kinases.
The choice between the N-methylated and non-methylated building block can influence the final compound's binding affinity and pharmacokinetic properties. The methyl group can provide additional van der Waals interactions within the binding pocket or alter the molecule's solubility and metabolic stability.
Below is a conceptual workflow for the synthesis of a generic kinase inhibitor using a Boc-protected phenylenediamine building block.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (3-(methylamino)phenyl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are integral to laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl (3-(methylamino)phenyl)carbamate, ensuring the protection of personnel and the environment.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all personnel are outfitted with the appropriate personal protective equipment:
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of solid material and preparation of waste containers should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of tert-Butyl (3-(methylamino)phenyl)carbamate is through a licensed professional waste disposal service.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any unused or waste tert-Butyl (3-(methylamino)phenyl)carbamate in a designated, clearly labeled, and sealable container.[1] This container must be chemically compatible with the compound.
-
Liquid Waste: Solutions containing tert-Butyl (3-(methylamino)phenyl)carbamate should be collected in a separate, designated hazardous waste container labeled for liquid waste.[1]
-
Segregation: Do not mix tert-Butyl (3-(methylamino)phenyl)carbamate waste with other incompatible waste streams.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream compatibility.[1]
Step 2: Container Labeling
Proper labeling of hazardous waste containers is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "tert-Butyl (3-(methylamino)phenyl)carbamate".
-
Associated hazard symbols (e.g., irritant, acute toxicity).
-
The date of waste accumulation.
Step 3: Contaminated Materials
Any materials that have come into contact with tert-Butyl (3-(methylamino)phenyl)carbamate, such as weighing paper, contaminated gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[1][2] Place these materials in the same designated solid hazardous waste container as the chemical itself.
Step 4: Spill Management
In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Collect the absorbed material and spilled substance using non-sparking tools and place it into the designated hazardous waste container for disposal.[3]
Step 5: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Follow all institutional procedures for completing waste manifests and maintaining records.[4]
-
Professional Disposal: The final disposal of the hazardous waste must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | General practice for carbamates |
| Solid Waste Container | Labeled, sealed, chemically compatible | [1] |
| Liquid Waste Container | Designated, labeled hazardous waste container | [1] |
| Contaminated Materials | Dispose of as hazardous waste | [1][2] |
| Disposal Method | Licensed professional waste disposal service | [1] |
Experimental Protocols
Spill Neutralization (for small spills):
-
Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Visualizations
Caption: Disposal workflow for tert-Butyl (3-(methylamino)phenyl)carbamate.
References
Essential Safety and Operational Guide for Handling tert-Butyl (3-(methylamino)phenyl)carbamate
This guide provides critical safety protocols, operational plans, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl (3-(methylamino)phenyl)carbamate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Safety Overview
Hazard Identification:
-
Health Hazards: May be harmful if swallowed, cause serious eye irritation, and skin irritation.[2][4][5] May also cause respiratory irritation.[2][4][5]
-
Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the accumulation of fine dust can create this risk.[6] It is considered a combustible solid.[6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required for splash hazards.[1] | Protects eyes from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[1] A lab coat or chemical-resistant apron should be worn to prevent skin exposure.[1][6] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dusts are generated. A P3 filter type is recommended.[6] | Protects the respiratory system from inhalation of harmful dusts or vapors.[5] |
| Footwear | Closed-toed, close-heeled shoes. Chemical-resistant boots should be worn when there is a risk of spills.[8][9] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
A strict operational workflow is critical for safely managing tert-Butyl (3-(methylamino)phenyl)carbamate.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational and ready for use.[10]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6][10]
-
Assemble all necessary equipment and reagents before beginning the experiment.[10]
-
Designate a specific hazardous waste container for all waste generated.[10]
2. Handling the Compound:
-
Conduct all manipulations of the chemical inside a chemical fume hood to ensure adequate ventilation.[4][10]
-
Avoid contact with eyes, skin, and clothing.[6]
-
Minimize dust generation and accumulation during handling.[4][6]
-
Use grounding/bonding for containers and receiving equipment to prevent static discharge.[6]
3. Post-Handling:
-
Wash hands and face thoroughly with soap and water after handling is complete.[6][10]
-
Remove any contaminated clothing and wash it before reuse. Contaminated work clothing should not be allowed out of the workplace.[6][12]
Emergency Procedures: Spill and First Aid
Immediate and appropriate action is necessary to mitigate exposure and contamination in the event of a spill or personnel exposure.
Spill Response Plan
-
Small Spills (<100 mL or equivalent solid):
-
Alert others in the immediate area.[10]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]
-
For solid materials, dampen with water before sweeping to avoid generating dust.[6]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable solvent, followed by soap and water.[10]
-
-
Large Spills (>100 mL or equivalent solid):
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[7][14] If eye irritation persists, seek medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing while under a safety shower.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][14] If skin irritation occurs, seek medical advice.[6] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[14] |
Logistical Plan: Storage and Disposal
Storage:
-
Store in a dry, cool, and well-ventilated place.[11]
-
Keep containers tightly closed to prevent contamination and leakage.[11]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal:
-
All waste materials must be treated as hazardous waste.[13]
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4]
-
Empty containers should be rinsed three times with a compatible solvent; the rinsate must be collected as hazardous waste. The container can then be disposed of, or it can be capped and disposed of as hazardous waste without rinsing.[13]
Quantitative Data Summary
The toxicological properties of tert-Butyl (3-(methylamino)phenyl)carbamate have not been fully investigated.[7] Data is based on the specific compound or structurally similar carbamates.
| Property | Value | Source |
| Molecular Formula | C12H18N2O2 | [16] |
| Molecular Weight | 222.28 g/mol | [16] |
| Boiling Point | 302.3 ± 25.0 °C at 760 mmHg | [16] |
| Flash Point | 136.6 ± 23.2 °C | [16] |
| Density | 1.1 ± 0.1 g/cm³ | [16] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl N-[4-(methylamino)phenyl]carbamate | C12H18N2O2 | CID 13855175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
